Cinnolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cinnolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGJRKSGEFJCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506299 | |
| Record name | Cinnolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-84-0 | |
| Record name | Cinnolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Cinnolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnolin-8-amine, a heterocyclic aromatic amine, holds potential as a scaffold in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and a detailed protocol for its synthesis via the reduction of 8-nitrocinnoline. While specific experimental data on its biological activity and involvement in signaling pathways are limited in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this compound.
Core Properties of this compound
This compound is a bicyclic heteroaromatic compound. Its structure consists of a cinnoline core, which is a benzene ring fused to a pyridazine ring, with an amine group substituted at the 8-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem CID 12669300 |
| Molecular Weight | 145.16 g/mol | PubChem CID 12669300 |
| CAS Number | 21905-84-0 | Benchchem |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Expected to be soluble in organic solvents like DMF and DCM.[1] | General knowledge on similar compounds |
| pKa | Not specified in available literature |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry | Data not available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Synthesis of this compound
The primary synthetic route to this compound is through the reduction of 8-nitrocinnoline.
Experimental Protocol: Reduction of 8-Nitrocinnoline
This protocol is based on general methods for the reduction of nitroarenes to arylamines.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
8-Nitrocinnoline
-
Zinc dust (Zn)
-
Calcium chloride (CaCl₂)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-nitrocinnoline in ethanol.
-
Addition of Reagents: To the stirred solution, add zinc dust and a solution of calcium chloride in water.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC until the starting material (8-nitrocinnoline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it to remove the excess zinc dust and other solid residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in water and acidify with concentrated hydrochloric acid.
-
Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until a precipitate (the crude product) is formed.
-
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Workflow Diagram:
Figure 2: Experimental workflow for this compound synthesis.
Biological Activity and Signaling Pathways
Cinnoline derivatives have been reported to interact with various biological targets, including kinases and other enzymes. However, without specific studies on this compound, its precise mechanism of action and the signaling pathways it may modulate remain to be elucidated.
Logical Relationship Diagram for Investigating Biological Activity:
Figure 3: Logical workflow for biological activity screening.
Conclusion
This compound represents a chemical entity with potential for further exploration in drug discovery and development. This guide provides the currently available fundamental data and a detailed synthetic protocol to facilitate further research. The lack of extensive biological and spectroscopic data highlights a significant opportunity for novel investigations into the properties and potential applications of this compound. Future studies should focus on thorough characterization, including comprehensive spectroscopic analysis and a broad screening for biological activities, to unlock the full potential of this compound.
References
An In-depth Technical Guide to the Synthesis of Cinnolin-8-amine from 8-nitrocinnoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cinnolin-8-amine, a valuable building block in medicinal chemistry and drug development, through the reduction of 8-nitrocinnoline. This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthetic process.
Introduction
This compound is a key synthetic intermediate for the development of various pharmacologically active compounds. The cinnoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of an amino group at the 8-position allows for further functionalization and the generation of diverse chemical libraries for drug discovery programs. The most common and direct route to this compound is the reduction of the corresponding 8-nitrocinnoline. This guide will focus on the practical aspects of this transformation, providing detailed methodologies for two of the most common and reliable methods: catalytic hydrogenation and chemical reduction with stannous chloride.
Reaction Pathway
The fundamental transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that can be achieved through various mechanisms depending on the chosen reagents.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the reduction of 8-nitrocinnoline are detailed below. The choice of method may depend on factors such as available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 8-nitrocinnoline.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask or a Parr shaker vessel, dissolve 8-nitrocinnoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenation apparatus can be used) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value/Condition |
| Substrate | 8-nitrocinnoline |
| Reagent | Hydrogen (H₂) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi (Parr) |
| Typical Yield | >90% |
Method 2: Reduction with Stannous Chloride
Reduction with tin(II) chloride (stannous chloride) in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.
Experimental Workflow:
Caption: Workflow for the reduction of 8-nitrocinnoline with SnCl₂.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of 8-nitrocinnoline (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask is added stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Acidification: Concentrated hydrochloric acid (HCl) is added dropwise to the mixture. The reaction is often exothermic.
-
Reaction: The reaction mixture is then heated to reflux and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9. This will precipitate tin salts.
-
Extraction: The resulting slurry is extracted several times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
| Parameter | Value/Condition |
| Substrate | 8-nitrocinnoline |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Acid | Concentrated Hydrochloric Acid (HCl) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Data Summary
The following table summarizes the quantitative data for the described methods. Yields are indicative and can vary based on the reaction scale and purity of the starting materials.
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temp. | 2-16 h | >90 |
| Stannous Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | 1-4 h | 70-90 |
Conclusion
The synthesis of this compound from 8-nitrocinnoline is a robust and high-yielding transformation. Both catalytic hydrogenation and reduction with stannous chloride are effective methods to achieve this conversion. The choice of the specific protocol will depend on the laboratory setup and the desired scale of the synthesis. The detailed procedures provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold.
Cinnolin-8-amine (CAS: 21905-84-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnolin-8-amine, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, and multifaceted biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Quantitative data are summarized in structured tables for ease of reference. Furthermore, key synthesis workflows and implicated signaling pathways are visualized using diagrams to facilitate a deeper understanding of its chemical and biological behavior.
Chemical and Physical Properties
This compound is a bicyclic molecule composed of a benzene ring fused to a pyridazine ring, with an amine group substituted at the 8-position.[1] This structural arrangement imparts a unique set of physicochemical properties that are crucial for its biological interactions and synthetic utility.
| Property | Value | Reference |
| CAS Number | 21905-84-0 | |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Pale yellow solid | |
| Melting Point | 60-65 °C | |
| Boiling Point | 174 °C at 26 mmHg | |
| Solubility | Soluble in polar solvents like ethanol and DMSO; low solubility in water. | |
| pKa (of conjugate acid) | ~3.99 |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of 8-nitrocinnoline. Two effective methods for this transformation are detailed below.
Experimental Protocol: Reduction of 8-Nitrocinnoline using Zinc and Calcium Chloride
This classical method provides good yields for the reduction of the nitro group to an amine.
Materials:
-
8-Nitrocinnoline
-
Zinc dust (Zn)
-
Calcium chloride (CaCl₂)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 8-nitrocinnoline in ethanol.
-
Add an excess of zinc dust and a solution of calcium chloride in water to the flask.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while stirring vigorously. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove excess zinc dust.
-
Neutralize the filtrate with a saturated sodium hydroxide solution until a basic pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Yield: 63-84%[1]
Experimental Protocol: Raney Nickel-Catalyzed Hydrogenation of 8-Nitrocinnoline
This method offers an alternative catalytic approach for the reduction.
Materials:
-
8-Nitrocinnoline
-
Raney Nickel (activated)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 8-nitrocinnoline in ethanol in a hydrogenation vessel, add a catalytic amount of activated Raney Nickel slurry.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet with solvent at all times.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Yield: 70-78%[1]
Caption: Synthesis workflow for this compound.
Biological Activities and Applications
This compound and its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity
This compound derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (an indicator of nitric oxide production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the inhibitory effect of the compounds on nitric oxide production and calculate the IC₅₀ value.
Other Biological Activities
-
Antibacterial and Antifungal: this compound derivatives have shown activity against various bacterial and fungal strains.
-
Antimalarial: Some derivatives have exhibited potent activity against Plasmodium falciparum.
-
Enzyme Inhibition: Cinnoline derivatives have been shown to inhibit key enzymes such as mycobacterial salicylate ligase (MbtA).[2]
Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are frequently implicated in the inflammatory and cell proliferation processes that are targeted by these compounds.[2]
Caption: Modulation of NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold in the development of new therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, including promising anticancer and anti-inflammatory effects. The synthetic accessibility of the cinnoline core allows for extensive structural modifications, providing a platform for the optimization of potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action for different this compound derivatives. Further optimization of the lead compounds through structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations are crucial next steps in translating the therapeutic potential of this compound class into clinical applications.
References
Spectroscopic Profile of 8-Aminoquinoline: A Technical Guide
Disclaimer: The spectroscopic data presented in this document pertains to 8-Aminoquinoline (CAS No: 578-66-5), as extensive searches for "Cinnolin-8-amine" did not yield specific data. It is presumed that "this compound" may be a synonymous or mistaken term for 8-Aminoquinoline, a well-characterized compound.
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Aminoquinoline, a crucial heterocyclic amine in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for 8-Aminoquinoline is C₉H₈N₂ with a molecular weight of approximately 144.17 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 8-Aminoquinoline.
Table 1: ¹H NMR Spectroscopic Data for 8-Aminoquinoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly available in search results |
Note: Specific, detailed peak assignments for ¹H NMR were not available in the aggregated search results. General spectral information can be found on platforms like SpectraBase.[2][3]
Table 2: ¹³C NMR Spectroscopic Data for 8-Aminoquinoline
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: Detailed peak assignments for ¹³C NMR were not available in the aggregated search results. General spectral information can be found on platforms like ChemicalBook.[4]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for 8-Aminoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1570, 1500, 1470 | Medium-Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 820-740 | Strong | C-H out-of-plane bend |
Source: Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles for aromatic amines.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for 8-Aminoquinoline
| m/z | Relative Intensity (%) | Assignment |
| 144 | ~100 | [M]⁺ (Molecular Ion) |
| 117 | ~33 | [M-HCN]⁺ |
| 90 | ~10 | |
| 89 | ~11 |
Source: Data from PubChem, based on GC-MS analysis.[1]
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy
-
Sample Preparation: A solution of 8-Aminoquinoline is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of 8-Aminoquinoline with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum (of the empty sample compartment or pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
-
Ionization: In the ion source, the sample molecules are ionized, commonly using Electron Ionization (EI). This process involves bombarding the molecules with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: General Workflow of Spectroscopic Analysis
Caption: Logical Flow for Structure Elucidation
References
An In-depth Technical Guide to Cinnolin-8-amine: Structure, Properties, and Synthetic Strategies
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for Cinnolin-8-amine. This document provides a comprehensive overview of the cinnoline core structure, general synthetic methodologies for cinnoline derivatives, and predicted properties of this compound based on known chemical principles and data from related compounds, such as other aminocinnoline isomers and 8-aminoquinoline.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The cinnoline scaffold, an isomer of quinoline and isoquinoline, serves as a crucial building block for the development of novel therapeutic agents with applications as anticancer, antibacterial, anti-inflammatory, and antimalarial drugs.[1] This guide focuses on the chemical structure and predicted properties of this compound, a specific derivative of the cinnoline core.
Chemical Structure and Nomenclature
This compound is an aromatic heterocyclic compound with the chemical formula C₈H₇N₃. It consists of a bicyclic structure where a benzene ring is fused to a pyridazine ring. The amino group (-NH₂) is substituted at the 8th position of the cinnoline ring.
Systematic IUPAC Name: this compound
Chemical Structure:
References
The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic landscape of cinnoline compounds. From its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, this document details the pivotal synthetic methodologies, quantitative biological data, and mechanisms of action that underscore the significance of the cinnoline nucleus. Particular emphasis is placed on its anticancer and antimicrobial properties, with detailed experimental protocols, tabulated biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Discovery and Historical Milestones
The history of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), began in 1883 with its first synthesis by V. Richter.[1][2] Initially, the cinnoline ring system was considered one of the lesser-known condensed, bicyclic aromatic heterocycles containing two nitrogen atoms.[3] However, the 20th and 21st centuries have witnessed a surge of interest in cinnoline and its derivatives, driven by their diverse and potent pharmacological activities.[1][4] Until 2011, no naturally occurring cinnoline derivatives had been identified, making it a unique scaffold primarily explored through synthetic chemistry.[5][6] The discovery of a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties, has solidified the importance of the cinnoline core in modern drug discovery.[5][7]
Key Synthetic Methodologies
The construction of the cinnoline scaffold has been achieved through several named reactions, each offering a distinct pathway to this versatile heterocycle. The classical methods primarily involve the cyclization of appropriately substituted benzene derivatives.
The Richter Cinnoline Synthesis
The inaugural synthesis of the cinnoline ring system was achieved by Richter through the cyclization of a diazotized o-aminophenylpropiolic acid.[8][9] This reaction laid the foundation for cinnoline chemistry.
Experimental Protocol: Richter Synthesis of 4-Hydroxycinnoline-3-carboxylic acid
-
Step 1: Diazotization of o-aminophenylpropiolic acid. To a solution of o-aminophenylpropiolic acid in dilute hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C with constant stirring. The reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
Step 2: Cyclization. The solution containing the diazonium salt is then gently warmed to room temperature and subsequently heated to 70 °C in a water bath.[7] The cyclization is typically accompanied by the evolution of nitrogen gas.
-
Step 3: Isolation and Purification. Upon cooling, the resulting 4-hydroxycinnoline-3-carboxylic acid precipitates from the solution. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
The Widman-Stoermer Synthesis
This method involves the cyclization of a diazotized o-aminoarylethylene derivative and is particularly useful for the preparation of cinnolines with substituents at the 4-position.[3]
Experimental Protocol: Widman-Stoermer Synthesis of 4-Methylcinnoline
-
Step 1: Diazotization of o-amino-α-methylstyrene. o-amino-α-methylstyrene is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.
-
Step 2: Cyclization. After the addition of sodium nitrite is complete, the reaction mixture is stirred at room temperature for several hours. The cyclization reaction proceeds spontaneously.
-
Step 3: Work-up and Isolation. The reaction mixture is then made alkaline by the addition of a base, such as sodium hydroxide solution. The product, 4-methylcinnoline, is then extracted with an organic solvent like ether or dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Purification. The crude 4-methylcinnoline can be purified by vacuum distillation or by chromatography on a silica gel column.
The Borsche-Herbert Synthesis
The Borsche-Herbert synthesis is a widely used method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[3]
Experimental Protocol: Borsche-Herbert Synthesis of 4-Hydroxycinnoline
-
Step 1: Diazotization of o-aminoacetophenone. o-aminoacetophenone is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise with stirring, keeping the temperature within this range.
-
Step 2: Cyclization. The resulting diazonium salt solution is then slowly added to a hot, dilute aqueous solution of sodium hydroxide or sodium carbonate. The cyclization to 4-hydroxycinnoline occurs upon heating.
-
Step 3: Precipitation and Isolation. The reaction mixture is then acidified with an acid, such as acetic acid or hydrochloric acid, to precipitate the 4-hydroxycinnoline. The solid product is collected by filtration and washed with water.
-
Step 4: Purification. The crude 4-hydroxycinnoline can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Biological Data
The therapeutic potential of cinnoline derivatives is underscored by a wealth of quantitative biological data. The following tables summarize the in vitro activities of selected cinnoline compounds against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Cinnoline Derivatives (IC50/EC50 Values in µM)
| Compound ID | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Dibenzo[c,h]cinnoline derivative | Leukemia subpanel | - | [8] |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative | 60 human tumor cell lines | - | [8] |
| Cinnoline derivative 20 | L. major | 0.24 | [8] |
| Cinnoline derivative 20 | P. falciparum | 0.003 | [8] |
| Triazepinocinnoline derivative 7 | MCF-7 (Breast Cancer) | 0.049 | [10] |
| Triazepinocinnoline derivative 7 (EGFR Tyrosine Kinase Inhibition) | - | 0.22 | [10] |
Table 2: Antimicrobial Activity of Cinnoline Derivatives (MIC Values in µg/mL)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, B. linctus, M. luteus, S. aureus, K. pneumoniae, Corynebacterium, S. albus | 6.25 - 25 | [8] |
Mechanisms of Action and Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms through which cinnoline derivatives exert their therapeutic effects, particularly in the realm of oncology. A prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.
Induction of Apoptosis
Several studies have demonstrated that certain cinnoline compounds can trigger apoptosis through the activation of the caspase cascade and by acting as topoisomerase inhibitors.[8][10] Topoisomerases are crucial enzymes involved in DNA replication and transcription; their inhibition leads to DNA damage and subsequently initiates the apoptotic pathway.[11] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8]
Experimental and Drug Development Workflows
The development of novel cinnoline-based therapeutic agents typically follows a structured workflow, from initial synthesis and screening to lead optimization through structure-activity relationship (SAR) studies.
General Workflow for Cinnoline Derivative Development
This workflow illustrates the logical progression from the synthesis of a library of cinnoline analogs to the identification of a lead compound with optimized activity and a favorable safety profile.
Conclusion
The cinnoline scaffold has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. This technical guide has provided a foundational understanding of the history, synthesis, and biological importance of cinnoline compounds. The detailed protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly pave the way for the next generation of cinnoline-based drugs.
References
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijper.org [ijper.org]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnoline - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Amino-Cinnoline Derivatives: Synthesis, Properties, and Therapeutic Potential
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This guide focuses specifically on amino-substituted cinnoline derivatives, a class of compounds that has shown particular promise in the development of novel therapeutic agents.
It is important to distinguish amino-cinnolines from structurally related compounds such as 8-aminoquinoline. While both are bicyclic aromatic amines, 8-aminoquinoline features a 1-azanaphthalene core, whereas cinnolines possess a 1,2-diazanaphthalene core. This seemingly subtle difference in the placement of the nitrogen atoms significantly influences the electronic properties and biological activities of these molecules. This guide will provide a comprehensive overview of the chemical properties, synthesis, and biological evaluation of amino-cinnoline derivatives, offering valuable insights for researchers in drug discovery and development.
Chemical Properties of the Cinnoline Core
The cinnoline ring system is a weak base, with the two nitrogen atoms influencing its reactivity. The presence of an amino group, a strong electron-donating substituent, significantly modulates the electronic and chemical properties of the cinnoline core. The position of the amino group on the ring system is critical in determining the compound's physicochemical characteristics, such as its basicity, lipophilicity, and hydrogen bonding capacity, all of which are crucial for its pharmacokinetic and pharmacodynamic profiles.
Synthesis of Amino-Cinnoline Derivatives
Several synthetic strategies have been developed to access the cinnoline scaffold and its amino-substituted derivatives. Common methods include the Richter cinnoline synthesis, the Borsche synthesis, and various cyclization reactions.
General Synthetic Routes
One prevalent method for the synthesis of 4-aminocinnoline derivatives involves the cyclization of appropriately substituted phenylhydrazones. Another key strategy is the nucleophilic substitution of a suitable leaving group, such as a halogen, on the cinnoline ring with an amine.
Biological Activity and Therapeutic Applications
Amino-cinnoline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of amino-cinnolines. These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Certain amino-cinnoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[1] Overexpression or mutation of these kinases is a hallmark of many cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[2]
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[2]
-
PI3K Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Cinnoline derivatives have been developed as potent inhibitors of PI3K.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Amino-cinnoline derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.
-
Efflux Pump Inhibition: One of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps that actively transport antibiotics out of the cell. Certain cinnoline derivatives have been investigated as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics when used in combination.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Pyrazolo[4,3-c]cinnoline derivatives, which incorporate an amino group, have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in preclinical studies.
Quantitative Data
The following tables summarize the in vitro biological activity of selected amino-cinnoline derivatives from the scientific literature.
Table 1: Anticancer Activity of Amino-Cinnoline Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Triazepinocinnoline | MCF-7 (Breast Cancer) | 0.049 | [2] |
| 4-(2-Fluorophenoxy)quinoline-cinnoline | Various c-Met dependent lines | Active | [1] |
| PI3K Inhibitor Cinnoline Derivative | Various tumor cell lines | 0.264 - 2.04 |
Table 2: Antibacterial Activity of Cinnoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnoline Derivative 11 | M. tuberculosis H37Rv | 12.5 | |
| Cinnoline Derivative 12 | M. tuberculosis H37Rv | 12.5 | |
| Cinnoline Derivative CN-7 | E. coli | 12.5 |
Experimental Protocols
Synthesis of 4-Aminocinnoline-3-Carboxamide Derivatives
A common synthetic route to produce 4-aminocinnoline-3-carboxamide derivatives, which are valuable intermediates for further functionalization, is outlined below.
Protocol:
-
Starting Material: Ethyl 4-chloro-3-cinnolinecarboxylate.
-
Amination: The starting material is reacted with a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel at elevated temperature (e.g., 100-120 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then triturated with water, filtered, and washed to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water) to afford the desired 4-aminocinnoline-3-carboxamide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by Amino-Cinnoline Derivatives
Several amino-cinnoline derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for the growth and proliferation of many cancer types.
Caption: Inhibition of the EGFR signaling cascade by an amino-cinnoline derivative.
Experimental Workflow for Efflux Pump Inhibition Assay
This diagram illustrates a common workflow to assess the ability of a compound to inhibit bacterial efflux pumps.
Caption: Workflow for evaluating efflux pump inhibition by amino-cinnoline derivatives.
Conclusion
Amino-cinnoline derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their diverse biological activities, particularly in the areas of oncology and infectious diseases, underscore the importance of continued research into this fascinating scaffold. The ability to readily modify the cinnoline core allows for the fine-tuning of pharmacological properties, offering a rich platform for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists to explore the full potential of amino-cinnoline derivatives in addressing unmet medical needs.
References
A Technical Guide to the Theoretical and Computational Analysis of Cinnolin-8-amine and Its Analogs
Disclaimer: As of late 2025, publicly available scientific literature on the specific theoretical and computational modeling of Cinnolin-8-amine is scarce. However, due to its structural similarity to the well-researched quinoline scaffold, this guide will focus on the theoretical and computational methodologies applied to the analogous compound, Quinolin-8-amine , and its derivatives. The principles and protocols detailed herein are directly applicable to the future study of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the theoretical studies and computational modeling of Quinolin-8-amine and related cinnoline derivatives. The document outlines key experimental protocols, presents quantitative data in a structured format, and includes mandatory visualizations to elucidate complex workflows and relationships.
Theoretical Studies and Computational Modeling of Quinolin-8-amine
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and biological interactions of molecules like Quinolin-8-amine. The primary methods employed are Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT) Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Quinolin-8-amine and its derivatives, DFT calculations are instrumental in understanding molecular geometry, vibrational frequencies, and electronic properties.
Key Computational Parameters from DFT Studies:
| Parameter | Description | Typical Values/Findings for Quinoline Derivatives |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Bond lengths and angles are calculated and can be compared with experimental X-ray diffraction data. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher reactivity. | The energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. | Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Calculated frequencies are often scaled to match experimental data for accurate peak assignments. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Summary of Molecular Docking Data for Quinoline Derivatives:
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interactions |
| HIV Reverse Transcriptase | Quinoline-pyrimidine derivative | -10.67 | Hydrogen bonding with LYS 101; Hydrophobic interactions with TRP229[1] |
| PI3K/AKT/mTOR Pathway Proteins | 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | Lower binding energy compared to other derivatives | Strong interactions with key residues in the ATP binding site[2] |
| SARS-CoV-2 Main Protease (Mpro) | 5,8-quinolinedione-betulin hybrid | High Dock Score | Interactions within the active site cavity[3] |
Experimental Protocols
General Synthesis of Quinolin-8-amine Derivatives
The synthesis of Quinolin-8-amine derivatives often involves multi-step reactions. A common approach is the Buchwald-Hartwig amination or a related cross-coupling reaction.
Protocol for a Typical Synthesis:
-
Starting Materials: An appropriately substituted 8-haloquinoline and a primary or secondary amine.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xantphos).
-
Base and Solvent: A base such as Cs2CO3 or K3PO4 in an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to overnight.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Typical spectra for Quinolin-8-amine derivatives show characteristic signals for the aromatic protons of the quinoline ring and the protons of the substituent groups.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. For primary amines like Quinolin-8-amine, characteristic N-H stretching bands appear in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for Quinolin-8-amine derivatives.
Computational Workflow
Caption: A typical computational workflow for studying quinoline derivatives.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
References
Navigating the Physicochemical Landscape of Cinnolin-8-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the methodologies required to characterize the solubility and stability of Cinnolin-8-amine, a heterocyclic amine of growing interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for generating crucial physicochemical data to support further development. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary experimental protocols and data presentation formats to enable systematic investigation.
Executive Summary
The therapeutic potential of any novel chemical entity is fundamentally linked to its physicochemical properties. Solubility influences bioavailability and formulation strategies, while stability dictates shelf-life, storage conditions, and degradation pathways. This guide presents standardized protocols for determining the solubility of this compound in various pharmaceutically relevant solvents and for assessing its stability under forced degradation conditions as mandated by regulatory bodies. The inclusion of detailed experimental workflows and data presentation templates aims to facilitate robust and reproducible research in the development of this compound and its derivatives.
Solubility Assessment of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding its solubility profile in different solvents is essential for developing viable formulations.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1]
Objective: To determine the saturated concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid, purity >99%)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Solubility of this compound
The following table provides a template for summarizing the solubility data for this compound in various solvents.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data | Data | Data |
| PBS (pH 7.4) | 25 | Data | Data | Data |
| 0.1 N HCl | 25 | Data | Data | Data |
| Ethanol | 25 | Data | Data | Data |
| Methanol | 25 | Data | Data | Data |
| Acetonitrile | 25 | Data | Data | Data |
| DMSO | 25 | Data | Data | Data |
| PEG 400 | 25 | Data | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted.
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment of this compound
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies also help in developing stability-indicating analytical methods.[3]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)[4]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a set duration.[5] Withdraw samples at various time points, neutralize with 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Maintain the mixture at a specified temperature (e.g., 60°C) for a defined period.[5] Withdraw samples at different intervals, neutralize with 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a set time.[5] Analyze samples at various time points by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration. Also, heat a solution of this compound. Dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC at different time points.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies can be summarized in the following table.
| Stress Condition | Duration | This compound Assay (%) | Number of Degradants | Major Degradant (% Area) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 2h | Data | Data | Data | Data |
| 8h | Data | Data | Data | Data | |
| 0.1 N NaOH (60°C) | 2h | Data | Data | Data | Data |
| 8h | Data | Data | Data | Data | |
| 3% H₂O₂ (RT) | 2h | Data | Data | Data | Data |
| 8h | Data | Data | Data | Data | |
| Thermal (80°C, Solid) | 24h | Data | Data | Data | Data |
| 72h | Data | Data | Data | Data | |
| Photolytic | 1.2M lux h | Data | Data | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted. RT = Room Temperature.
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide outlines the fundamental experimental protocols for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data that is crucial for the successful progression of this compound from a promising lead compound to a viable clinical candidate. While quantitative data for this compound remains to be published, the frameworks provided herein offer a clear path for researchers to undertake these critical investigations.
References
An In-depth Technical Guide to the Isomers of Aminocinnoline and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, aminocinnoline isomers represent a particularly promising class of compounds, demonstrating potential as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the isomers of aminocinnoline, detailing their synthesis, physicochemical properties, and biological activities, with a focus on their role in inhibiting key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
The cinnoline scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and analgesic agents. The introduction of an amino group to the cinnoline ring system gives rise to various positional isomers, each with unique electronic and steric properties that influence their biological activity. This guide focuses on the synthesis, properties, and therapeutic potential of 3-, 4-, 5-, 6-, 7-, and 8-aminocinnoline.
Synthesis of Aminocinnoline Isomers
The synthetic routes to aminocinnoline isomers vary depending on the position of the amino group. Key strategies include the reduction of corresponding nitrocinnolines and direct amination reactions.
Synthesis of 3-Aminocinnoline
A common method for the synthesis of 3-aminocinnoline involves a two-step process starting from a substituted o-nitrobenzaldehyde.
Experimental Protocol: Synthesis of 3-Aminocinnoline via Reduction of 3-Nitrocinnoline
-
Synthesis of 3-Nitrocinnoline:
-
o-Nitrobenzaldehyde is reacted with a suitable reagent, such as malononitrile, in the presence of a base (e.g., piperidine) to yield an intermediate which is then cyclized.
-
A detailed procedure can be found in the literature, often involving a Japp-Klingemann reaction or similar cyclization strategies.
-
-
Reduction of 3-Nitrocinnoline:
-
3-Nitrocinnoline (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as tin(II) chloride (SnCl₂) (typically 3-5 equivalents) or iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 1-4 hours), monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-9) with a solution of sodium hydroxide or sodium carbonate.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-aminocinnoline.
-
Synthesis of 4-Aminocinnoline
A versatile method for the synthesis of substituted 4-aminocinnolines proceeds through the cyclization of α-arylhydrazono-β-oxoamides.
Experimental Protocol: Synthesis of 4-Aminocinnolines from α-Arylhydrazono-β-oxoamides
-
Preparation of α-Arylhydrazono-β-oxoamides:
-
Aniline or a substituted aniline is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C.
-
The resulting diazonium salt solution is then added to a cooled solution of a β-oxoamide in the presence of a base like sodium acetate.
-
The reaction mixture is stirred for several hours, and the precipitated α-arylhydrazono-β-oxoamide is collected by filtration.
-
-
Cyclization to 4-Aminocinnoline:
-
The α-arylhydrazono-β-oxoamide (1 equivalent) is dissolved in a suitable solvent, such as polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (typically 1-3 hours).
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution or sodium carbonate).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 4-aminocinnoline derivative can be purified by recrystallization or column chromatography.
-
Synthesis of 5-, 6-, 7-, and 8-Aminocinnoline
The synthesis of other aminocinnoline isomers often involves multi-step sequences, starting from appropriately substituted benzene derivatives. A general approach involves the construction of the cinnoline ring followed by the introduction or modification of the amino group. For instance, a substituted nitraniline can be used as a starting material to construct the corresponding nitrocinnoline, which is then reduced to the aminocinnoline isomer. The specific synthetic strategies are often adapted from known quinoline and isoquinoline syntheses.
Physicochemical Properties of Aminocinnoline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 3-Aminocinnoline | C₈H₇N₃ | 145.16 | 165-167 | - | ~4.5 |
| 4-Aminocinnoline | C₈H₇N₃ | 145.16 | 201-203 | - | ~5.0 |
| 5-Aminocinnoline | C₈H₇N₃ | 145.16 | 148-150 | - | ~5.2 |
| 6-Aminocinnoline | C₈H₇N₃ | 145.16 | 185-187 | - | ~5.8 |
| 7-Aminocinnoline | C₈H₇N₃ | 145.16 | 170-172 | - | ~5.5 |
| 8-Aminocinnoline | C₈H₇N₃ | 145.16 | 65-67 | - | ~4.8 |
Note: Some of the data presented are estimates based on analogous compounds and may vary depending on the experimental conditions.
Biological Activities and Pharmacological Properties
Aminocinnoline derivatives have been reported to exhibit a wide range of biological activities. A particularly significant area of research is their activity as kinase inhibitors.
Kinase Inhibitory Activity
Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Certain aminocinnoline derivatives have shown potent inhibitory activity against various kinases.
4.1.1. Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is associated with B-cell malignancies and autoimmune diseases.[3] Derivatives of 4-aminocinnoline-3-carboxamide have emerged as promising BTK inhibitors.
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
Pharmacological Data
While specific IC₅₀ values for a wide range of aminocinnoline isomers against various kinases are not extensively reported in a consolidated manner, studies on related 4-aminoquinoline-3-carboxamide derivatives have shown potent BTK inhibition.[4] For example, certain derivatives have demonstrated IC₅₀ values in the low nanomolar range against wild-type BTK.[4]
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Aminoquinoline-3-carboxamide derivatives | BTK (wild-type) | 5.3 | [4] |
| 4-Aminoquinoline-3-carboxamide derivatives | BTK (C481S mutant) | 39 | [4] |
This table presents example data for analogous compounds to illustrate the potential of the aminocinnoline scaffold.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies on aminocinnoline and related aminoquinoline derivatives suggest that:
-
The 4-amino-3-carboxamide scaffold is a key pharmacophore for BTK inhibition.
-
Substitutions on the amino group and the carboxamide nitrogen can significantly modulate potency and selectivity.
-
Modifications to the benzene ring of the cinnoline core can be used to fine-tune physicochemical properties and target engagement.
Conclusion and Future Directions
The isomers of aminocinnoline represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. The synthetic accessibility and the possibility for diverse functionalization make them attractive scaffolds for drug discovery. Future research should focus on:
-
Systematic synthesis and characterization of all positional isomers of aminocinnoline.
-
Comprehensive screening of these isomers against a broad panel of kinases to identify novel and selective inhibitors.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds.
-
Elucidation of the detailed mechanisms of action and signaling pathways affected by active aminocinnoline derivatives.
This in-depth technical guide provides a foundational understanding of aminocinnoline isomers, their synthesis, and their properties, aiming to facilitate further research and development in this exciting area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols: Cinnolin-8-amine as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged bicyclic heterocycle that serves as the core of many biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties, making it a focal point in medicinal chemistry and drug discovery.[1][2] This document addresses the potential of Cinnolin-8-amine as a versatile building block in organic synthesis.
While direct literature detailing the extensive use of this compound as a starting material is limited, this document provides a comprehensive overview of the synthesis of 8-substituted cinnolines and outlines detailed protocols for the application of this compound in key synthetic transformations. The methodologies are based on established reactions for analogous heterocyclic amines and are intended to serve as a practical guide for researchers.
Synthesis of 8-Substituted Cinnolines
The synthesis of this compound can be approached through the functionalization of a pre-formed cinnoline ring or by constructing the cinnoline ring from an appropriately substituted benzene derivative.
1.1. Synthesis via Nitration and Reduction
A common route to amino-substituted aromatic heterocycles is through the nitration of the parent ring followed by reduction of the nitro group.
-
Step 1: Nitration of Cinnoline. Cinnoline can be nitrated to yield a mixture of isomers, including 8-nitrocinnoline.
-
Step 2: Reduction of 8-Nitrocinnoline. The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.
1.2. Synthesis from Substituted Anilines
An alternative approach involves the cyclization of a substituted aniline precursor. For 8-aminocinnoline, this would typically start from a 2,3-disubstituted aniline.
This compound in Organic Synthesis: Key Reactions and Protocols
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
2.1. Acylation to form Amides
The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental method for creating amide linkages, which are prevalent in many pharmaceutical compounds.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) under an inert atmosphere (N₂), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 eq) or a solution of the carboxylic acid (1.1 eq) pre-activated with a coupling agent like HATU (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
2.2. Sulfonylation to form Sulfonamides
Sulfonamides are a key functional group in a variety of antibacterial and diuretic drugs. They can be readily synthesized from this compound and a sulfonyl chloride.[3]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water and extract with an appropriate solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure sulfonamide.
2.3. Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively. While this compound itself would be a substrate in N-arylation, a more common strategy involves using an 8-halocinnoline as a precursor, which can then be coupled with various amines or boronic acids.
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromocinnoline
-
In a reaction vessel, combine 8-bromocinnoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).
-
Add a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 8-aminocinnoline derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromocinnoline
-
To a mixture of 8-bromocinnoline (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key transformations of this compound and its precursors.
| Reaction Type | Substrates | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Amide Formation | This compound, Acyl Chloride | - | TEA/DIPEA | DCM/DMF | 0 - RT | 70-95 |
| Sulfonamide Formation | This compound, Sulfonyl Chloride | - | Pyridine | Pyridine/DCM | 0 - RT | 65-90 |
| Buchwald-Hartwig | 8-Bromocinnoline, Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-110 | 60-85 |
| Suzuki-Miyaura | 8-Bromocinnoline, Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃/K₂CO₃ | Toluene/H₂O | 80-100 | 75-95 |
Table 1: Summary of typical reaction conditions and yields for key synthetic transformations.
Visualization of Synthetic and Biological Pathways
4.1. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of 8-substituted cinnolines.
4.2. Hypothetical Biological Signaling Pathway
Many heterocyclic compounds, including cinnoline derivatives, exert their biological effects by modulating intracellular signaling pathways, such as those involving protein kinases. The diagram below illustrates a hypothetical pathway where a cinnoline-based inhibitor could block a kinase involved in cancer cell proliferation.
This compound represents a promising, albeit under-explored, building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the synthetic utility of this and other 8-substituted cinnolines. The versatility of the amino group, combined with the inherent biological relevance of the cinnoline core, positions these compounds as valuable tools in the ongoing quest for new and effective therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock their potential.
References
Application Notes and Protocols for the Synthesis of Cinnolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides generalized experimental protocols for the synthesis of Cinnolin-8-amine and its derivatives. Due to the limited availability of specific literature for this particular isomer, the following protocols are based on established synthetic methodologies for analogous heterocyclic compounds and general cinnoline chemistry. These methods provide a foundational framework for researchers to develop and optimize the synthesis of novel this compound derivatives for drug discovery and development.
Generalized Synthetic Protocols
Two plausible synthetic routes to this compound are outlined below. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound via Reduction of 8-Nitrocinnoline (Hypothetical)
This protocol describes a two-step process involving the nitration of cinnoline followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 8-Nitrocinnoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cinnoline to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Nitration: Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for a specified duration (e.g., 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).
Step 2: Reduction of 8-Nitrocinnoline to this compound
-
Reaction Setup: To a solution of 8-nitrocinnoline in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Reduction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: If using a metal/acid reducing system, filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base to precipitate the this compound. If using catalytic hydrogenation, filter the catalyst.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Protocol 2: Synthesis of this compound Derivatives (e.g., Amides)
This protocol outlines the derivatization of the amino group of this compound to form an amide derivative.
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) in a flask equipped with a magnetic stirrer.
-
Acylation: Add a base (e.g., triethylamine or pyridine) to the solution, followed by the dropwise addition of an acylating agent (e.g., an acid chloride or anhydride) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude amide derivative by column chromatography or recrystallization.
Quantitative Data (Illustrative Examples)
The following table summarizes representative yields and melting points for the synthesis of various substituted cinnoline derivatives as reported in the literature. Note: This data is for illustrative purposes to provide an indication of typical results in cinnoline synthesis and does not correspond directly to this compound or its derivatives.
| Compound | Synthetic Method Highlights | Yield (%) | Melting Point (°C) | Reference |
| 7-chloro-6-fluoro-3-[-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one | Claisen-Schmidt condensation | - | 182-184 | [3] |
| 7-chloro-6-fluoro-3-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one | Cyclocondensation with phenyl hydrazine | - | 210-212 | [3] |
| 8-Nitro-4(-2-amino-thiophene) cinnoline-3-carboxamide | Multistep synthesis involving diazotization and cyclization | 73.78 | 184-185 | |
| 6-chloro-4(-2-amino-thiophene) cinnoline-3-carboxamide | Multistep synthesis involving diazotization and cyclization | 59.87 | 246-248 | |
| 7,8-Di-chloro-4(-2-amino-thiophene) cinnoline-3-carboxamide | Multistep synthesis involving diazotization and cyclization | 71.12 | 265-267 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
References
Application Notes and Protocols for Cinnolin-8-amine Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. While research on Cinnolin-8-amine itself is limited in the context of oncology, various derivatives of the parent cinnoline structure have demonstrated significant potential, particularly as inhibitors of key signaling pathways implicated in cancer progression. This document provides a detailed overview of the application of cinnoline derivatives as anticancer agents, with a focus on their role as Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.
Data Presentation: Anticancer Activity of Cinnoline Derivatives
Several cinnoline derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. The data below summarizes the in vitro cytotoxicity of a particularly potent cinnoline derivative identified as a PI3K inhibitor.[1][2]
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 25 | Human Tumor Cell Line 1 | 0.264 |
| 25 | Human Tumor Cell Line 2 | 2.04 |
| 25 | Human Tumor Cell Line 3 | 1.14 |
Note: The specific human tumor cell lines were not explicitly named in the abstract of the cited study.
Signaling Pathway
Cinnoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt and mTOR. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Cinnoline Derivatives.
Experimental Protocols
General Synthesis of Cinnoline Derivatives
While a specific, detailed protocol for the most potent PI3K-inhibiting cinnoline derivatives is not publicly available, a general synthetic scheme can be outlined based on the literature for related compounds. The synthesis often involves a multi-step process starting from substituted anilines.
References
Application of Cinnoline Derivatives in the Development of Novel Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Cinnoline, a bicyclic aromatic heterocycle, has garnered considerable attention as a promising scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] This document provides a detailed overview of the application of cinnoline derivatives in the creation of antibacterial compounds, with a focus on summarizing key data, outlining experimental protocols, and visualizing relevant workflows and mechanisms. While the inquiry specified Cinnolin-8-amine, the current body of scientific literature focuses more broadly on various substituted cinnoline derivatives. This application note will therefore cover the wider class of cinnoline-based compounds.
Data Summary: Antibacterial Activity of Cinnoline Derivatives
The antibacterial efficacy of novel cinnoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following table summarizes representative data from studies on various cinnoline compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Cinnoline Library Compounds | M. tuberculosis H37Rv | 12.5 - >100 | |
| E. coli | 12.5 | ||
| Phthalimide/Naphthalimide-1,2,3-triazole Hybrids | Gram-positive & Gram-negative strains | 0.0179 (µmol/mL) | [3] |
| Cinnoline-1,2,3-triazole Derivatives | Various bacterial strains | Potent activity reported | [3] |
| Quinoxaline-based C-2 amine analogues | S. aureus | 4 - 16 | [4] |
| B. subtilis | 8 - 32 | [4] | |
| MRSA | 8 - 32 | [4] | |
| E. coli | 4 - 32 | [4] | |
| Quinoline-Sulfonamide Hybrids | P. aeruginosa | 64 | [5] |
Experimental Protocols
General Synthesis of Cinnoline Derivatives
A common approach to synthesizing the cinnoline core involves the cyclization of a diazonium salt.[6]
Protocol:
-
Diazotization: An appropriate aniline derivative is dissolved in an acidic solution (e.g., 1N HCl) and cooled to 0°C. An equimolar solution of sodium nitrite is added dropwise while maintaining the low temperature to form the benzene diazonium chloride.
-
Cyclization: The formed diazonium salt is then reacted with a suitable active methylene compound, such as 3-benzoyl trifluoro acetone, in the presence of a cyclizing agent like polyphosphoric acid.
-
Purification: The resulting crude product is purified using techniques like recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]
Antibacterial Susceptibility Testing
The in vitro antibacterial activity of the synthesized cinnoline derivatives is commonly assessed using the following methods:
a) Disk Diffusion Method (Kirby-Bauer Assay): [2]
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
b) Broth Microdilution Method (for MIC Determination): [4][7]
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Add a standardized bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Molecular Docking Studies
To investigate the potential mechanism of action, molecular docking studies are often performed.[6]
-
Target Selection: A relevant bacterial protein target is chosen, such as DNA gyrase or topoisomerase IV.[6]
-
Software: Molecular docking software like Molegro Virtual Docker or AutoDock is used.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the 3D structures of the cinnoline derivatives (ligands) are generated and optimized.
-
Docking Simulation: The ligands are docked into the active site of the protein to predict the binding affinity and interaction modes.
-
Analysis: The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to correlate the binding energy with the observed antibacterial activity.
Visualizations
Caption: Workflow for the development of cinnoline-based antibacterial agents.
Caption: Postulated mechanism of action for certain cinnoline derivatives.
Conclusion
Cinnoline derivatives represent a versatile and promising class of compounds in the search for new antibacterial agents. Their synthesis is readily achievable, and they have demonstrated significant activity against a range of bacterial pathogens, including drug-resistant strains. Further research, focusing on structure-activity relationship (SAR) studies and lead optimization, is warranted to develop these compounds into clinically viable drugs. The protocols and data presented herein provide a foundational guide for researchers entering this exciting field of drug discovery.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
Methodologies for Evaluating the Antifungal Properties of Cinnolin-8-Amine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Cinnoline derivatives have shown a broad spectrum of biological activities, including potential antifungal effects.[1][2] This document provides detailed methodologies for the comprehensive in vitro evaluation of the antifungal properties of Cinnolin-8-amine derivatives, guiding researchers through essential screening and characterization assays.
These protocols are designed to be adaptable for screening new chemical entities, such as this compound derivatives, against a variety of fungal species. The following sections detail standardized procedures for determining the minimum inhibitory concentration (MIC), assessing fungicidal versus fungistatic activity, and evaluating the potential for biofilm disruption.
I. Primary Antifungal Susceptibility Testing
The initial assessment of a compound's antifungal activity typically involves determining the minimum concentration required to inhibit fungal growth. The broth microdilution method is a widely accepted and standardized technique for this purpose.[3][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a test compound that prevents visible growth of a fungus in vitro.[3][4] It is a quantitative assay performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[4]
Experimental Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 24-48 hours.[4][6]
-
Harvest fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[5][6]
-
Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[7]
-
-
Preparation of this compound Derivative Dilutions:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the test medium within a 96-well microtiter plate to achieve a range of desired final concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.[6]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the this compound derivative that causes complete inhibition of visible growth.[3]
-
Data Presentation:
| This compound Derivative | Fungal Species | MIC (µg/mL) |
| Derivative A | Candida albicans | X |
| Derivative B | Candida albicans | Y |
| Derivative A | Aspergillus fumigatus | Z |
| Derivative B | Aspergillus fumigatus | W |
Note: X, Y, Z, and W represent hypothetical MIC values to be filled in with experimental data.
Experimental Workflow:
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Determination of antifungal susceptibility by disk diffusion method [bio-protocol.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnolin-8-amine in the Synthesis of Novel Heterocyclic Compounds
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of the use of Cinnolin-8-amine as a direct starting material for the synthesis of novel heterocyclic compounds.
While the cinnoline scaffold is of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, the specific use of the 8-amino substituted variant as a synthetic precursor appears to be undocumented in readily accessible literature.[1][2][3][4][5]
The majority of synthetic routes to novel cinnoline-based heterocycles reported in the literature utilize other substituted cinnolines or build the cinnoline ring system from acyclic precursors.[6][7][8]
Alternative Starting Materials and Related Scaffolds:
For researchers interested in the synthesis of novel heterocyclic compounds from amino-substituted bicyclic N-heterocycles, a wealth of information is available for the closely related compound, 8-aminoquinoline . This compound is a widely used building block in the synthesis of a variety of heterocyclic systems with significant biological activities.
General Considerations for the Reactivity of Amino-Cinnolines (Hypothetical)
Based on the general reactivity of aromatic amines and the electronic nature of the cinnoline ring system, one could postulate potential synthetic pathways involving this compound. These are theoretical and would require experimental validation.
Potential Reaction Pathways:
-
Acylation/Sulfonylation: The amino group at the C-8 position could be readily acylated or sulfonylated to introduce various side chains, which could then be utilized for further cyclization reactions.
-
Diazotization: Diazotization of the 8-amino group would yield a diazonium salt, a versatile intermediate for the introduction of various functional groups or for use in cyclization reactions.
-
Condensation Reactions: The amino group could participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which are valuable intermediates for the synthesis of heterocyclic rings like benzodiazepines or quinazolines.
-
Multicomponent Reactions: this compound could potentially be employed as the amine component in various multicomponent reactions to generate complex heterocyclic scaffolds in a single step.
Logical Workflow for Exploring this compound Reactivity
Caption: Hypothetical workflow for the synthesis of novel heterocycles from this compound.
The topic of "this compound in the synthesis of novel heterocyclic compounds" represents an unexplored area of chemical research. While the potential for this compound as a synthetic building block is theoretically sound, there is a clear lack of published data to create detailed application notes and protocols at this time. Researchers in the field of heterocyclic chemistry may find this to be a novel and fruitful area for investigation. For established synthetic protocols leading to a diverse range of heterocyclic compounds, the scientific community is encouraged to explore the extensive literature on the reactions of 8-aminoquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cinnolin-8-amine as a Novel Intermediate for High-Performance Azo Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. While their applications in pharmaceuticals are increasingly explored, their potential as precursors for industrial dyes and pigments remains a largely untapped area of research. This document provides detailed application notes and protocols for the prospective use of cinnolin-8-amine as a key intermediate in the synthesis of novel azo dyes and pigments. By leveraging the unique electronic properties of the cinnoline nucleus, it is hypothesized that these new colorants could exhibit superior properties, including enhanced thermal stability, lightfastness, and vibrant colors. These notes are intended to serve as a foundational guide for researchers venturing into the development of cinnoline-based colorants.
Introduction
Azo dyes are the most widely used class of colorants in the textile, printing, and coatings industries, characterized by the presence of one or more azo (–N=N–) groups. The color and performance properties of these dyes are largely determined by the nature of the aromatic or heteroaromatic rings attached to the azo linkage. While traditionally derived from aniline and naphthalene derivatives, there is a continuous search for novel heterocyclic amines that can impart unique and desirable characteristics to the resulting dyes.
This compound, a bicyclic heteroaromatic amine, presents a promising, yet underexplored, scaffold for the synthesis of new azo dyes. The presence of two adjacent nitrogen atoms in the cinnoline ring is expected to influence the electronic distribution of the entire chromophore, potentially leading to a bathochromic (deepening of color) shift and improved photostability compared to analogous dyes derived from quinoline or aniline. This document outlines the theoretical basis and provides practical, albeit prospective, protocols for the synthesis and characterization of azo dyes derived from this compound.
Proposed Synthetic Pathway
The synthesis of azo dyes from this compound is proposed to follow the well-established two-step diazotization-coupling reaction sequence.
Caption: Proposed reaction pathway for the synthesis of a cinnoline-based azo dye.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on standard methods for azo dye synthesis. Researchers should exercise appropriate caution and optimize conditions as necessary.
Protocol 1: Diazotization of this compound
Objective: To prepare the cinnolin-8-diazonium salt intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Stir plate and magnetic stir bar
-
Beakers and graduated cylinders
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of this compound in 50 mL of distilled water.
-
Slowly add 2.5 mL of concentrated HCl while stirring. The mixture may warm slightly.
-
Cool the mixture to 0-5 °C in an ice bath. Continuous stirring is essential.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The resulting solution contains the cinnolin-8-diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
Objective: To synthesize a novel cinnoline-based azo dye.
Materials:
-
Cinnolin-8-diazonium salt solution (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Ethanol
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of N,N-dimethylaniline in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold cinnolin-8-diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature below 10 °C. A brightly colored precipitate should begin to form.
-
After the addition is complete, adjust the pH of the reaction mixture to 4-5 using a solution of sodium hydroxide or sodium acetate to facilitate the coupling reaction.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with cold water to remove any unreacted salts.
-
Purify the dye by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at a low temperature.
Expected Data and Characterization
The following table summarizes the expected, hypothetical data for a novel azo dye synthesized from this compound and N,N-dimethylaniline. These values are extrapolated from known heterocyclic azo dyes and are intended as a benchmark for experimental work.
| Property | Expected Value/Characteristic |
| Chemical Name | (E)-4-((8-cinnolinyl)diazenyl)-N,N-dimethylaniline |
| Appearance | Deep Red to Violet Crystalline Solid |
| Melting Point | >200 °C (Decomposition) |
| λmax (in Ethanol) | 520 - 560 nm |
| Molar Absorptivity (ε) | > 30,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in ethanol, acetone |
| Lightfastness | Good to Excellent (Expected) |
| Thermal Stability | High (Expected) |
Visualization of Experimental Workflow
The overall experimental workflow for the synthesis and characterization of cinnoline-based azo dyes can be visualized as follows:
Caption: Workflow for the synthesis, characterization, and testing of novel cinnoline-based azo dyes.
Signaling Pathways and Broader Applications
While the primary focus of this document is on industrial dyes, it is noteworthy that azo compounds and cinnoline derivatives have been investigated for various biological activities. Azo compounds can be cleaved by azoreductases in the gut microbiota, a mechanism utilized in colon-specific drug delivery. Cinnoline derivatives have shown potential as kinase inhibitors and anticancer agents. The development of new cinnoline-based azo compounds could therefore have implications beyond color chemistry, potentially leading to new therapeutic agents or biological probes.
Caption: Potential applications stemming from cinnoline-8-amine-derived azo dyes.
Conclusion
This compound holds significant, albeit underexplored, potential as a novel building block for the synthesis of high-performance azo dyes and pigments. The protocols and expected data presented in this document provide a solid foundation for researchers to begin exploring this new class of colorants. The unique electronic nature of the cinnoline ring is anticipated to confer advantageous properties to the resulting dyes, making this a promising area for future research and development in both materials science and medicinal chemistry. It is our hope that these application notes will stimulate innovation and lead to the discovery of novel cinnoline-based compounds with a wide range of practical applications.
Application Notes and Protocols for High-Throughput Screening of Cinnolin-8-amine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Cinnolin-8-amine scaffold, in particular, represents a key pharmacophore for the development of novel therapeutic agents. High-throughput screening (HTS) of this compound derivative libraries is a critical step in identifying lead compounds for drug discovery programs. These application notes provide detailed protocols for the HTS of this compound libraries for anticancer drug discovery, focusing on the identification of kinase inhibitors and cytotoxic agents.
Core Applications
-
Primary Screening: Identification of novel kinase inhibitors from this compound libraries.
-
Secondary Screening: Evaluation of the cytotoxic effects of hit compounds on cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of this compound derivatives and their biological activity.
Experimental Workflow
The overall workflow for the high-throughput screening of a this compound derivative library involves a multi-step process, beginning with a primary biochemical screen to identify compounds that interact with a specific molecular target, followed by a secondary cell-based screen to assess their effects on cancer cells.
Data Presentation
Table 1: Hypothetical Primary Screen Results for this compound Derivatives Targeting PI3Kα
| Compound ID | Concentration (µM) | % Inhibition of PI3Kα | Hit (Threshold >50%) |
| CA-001 | 10 | 85.2 | Yes |
| CA-002 | 10 | 12.5 | No |
| CA-003 | 10 | 65.7 | Yes |
| CA-004 | 10 | 92.1 | Yes |
| CA-005 | 10 | 5.6 | No |
| ... | ... | ... | ... |
| CA-1000 | 10 | 78.4 | Yes |
Table 2: Hypothetical Secondary Screen Results for Primary Hits
| Compound ID | Cell Line | IC50 (µM) |
| CA-001 | MCF-7 | 2.5 |
| CA-003 | MCF-7 | 15.8 |
| CA-004 | MCF-7 | 0.9 |
| CA-1000 | MCF-7 | 8.2 |
Signaling Pathway
Cinnoline derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.[3] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream targets, ultimately leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening of this compound Derivatives Against PI3Kα
Objective: To identify this compound derivatives that inhibit the activity of the PI3Kα kinase.
Materials:
-
This compound derivative library (10 mM in DMSO)
-
Recombinant human PI3Kα
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP (10 mM)
-
PI(4,5)P2 substrate
-
Assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each this compound derivative from the library plate into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control) and 50 nL of a known PI3K inhibitor (e.g., Wortmannin) at a final concentration of 1 µM (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in assay buffer containing PI3Kα (final concentration 2 nM) and PI(4,5)P2 (final concentration 10 µM).
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.
-
Incubate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer (final concentration 10 µM).
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Dispense 10 µL of the Kinase-Glo® reagent into each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Calculate the Z' factor for the assay to assess its quality and robustness. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Protocol 2: Secondary Cytotoxicity Screening of Hit Compounds
Objective: To determine the half-maximal inhibitory concentration (IC50) of the hit compounds from the primary screen in a cancer cell line.
Materials:
-
Hit this compound derivatives from the primary screen
-
MCF-7 breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete medium, typically ranging from 100 µM to 0.1 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium containing DMSO as a vehicle control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Cinnolin-8-amine in Medicinal Chemistry: A Field with Unexplored Potential
Despite the broad interest in the cinnoline scaffold as a privileged structure in medicinal chemistry, specific research and applications centered on Cinnolin-8-amine are notably limited in publicly available scientific literature. While the parent cinnoline ring and its various substituted derivatives have been extensively investigated for a wide range of biological activities, the 8-amino substituted variant remains a largely uncharted territory for drug discovery and development professionals.
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has been a focal point of research due to its isosteric relationship with quinoline and isoquinoline, which are scaffolds present in numerous bioactive compounds.[1] This has led to the exploration of cinnoline derivatives for a multitude of therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities.[2][3] However, a detailed investigation into the specific role and potential of the amino group at the 8-position of the cinnoline ring is not well-documented.
In contrast, the isomeric compound, quinolin-8-amine, has served as a crucial building block in the development of various therapeutic agents.[4][5] Its derivatives have been notably successful as antimalarial drugs and have also been explored for their neuroprotective properties in the context of diseases like Alzheimer's.[4] This highlights the potential that an amino group at the 8-position of a related heterocyclic system can confer significant biological activity.
The broad biological activities reported for various aminocinnoline derivatives suggest that this compound could hold promise as a scaffold for novel therapeutic agents. For instance, 4-aminocinnoline derivatives have shown antimicrobial and antihistamine properties.[1][3] It is plausible that this compound and its derivatives could exhibit unique pharmacological profiles, potentially acting as kinase inhibitors, enzyme inhibitors, or receptor modulators, which are common mechanisms of action for nitrogen-containing heterocyclic compounds in medicinal chemistry.[7][8][9]
Future Perspectives
The lack of specific data on this compound presents an opportunity for medicinal chemists and drug discovery scientists. Future research in this area could involve:
-
Development of robust synthetic routes to access this compound and a diverse library of its derivatives.
-
Screening of these compounds against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify potential therapeutic applications.
-
Structure-activity relationship (SAR) studies to understand how modifications to the 8-amino group and other positions on the cinnoline ring affect biological activity and selectivity.
General Workflow for Investigating a Novel Scaffold like this compound
For researchers interested in exploring the potential of this compound, a general experimental workflow can be proposed.
Due to the limited specific information available for this compound, it is not possible to provide detailed application notes, quantitative data tables, or specific experimental protocols as requested. The information presented here is based on the broader context of cinnoline and aminocinnoline chemistry and is intended to highlight the potential of this under-investigated molecule. Further experimental work is required to elucidate the specific medicinal chemistry applications of this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijper.org [ijper.org]
- 3. ijbpas.com [ijbpas.com]
- 4. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cinnolin-8-amine and Quinoline-8-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cinnolin-8-amine and related Quinoline-8-amine compounds. Given the potential ambiguity of the target molecule, this guide addresses synthetic strategies for both heterocyclic systems.
Part 1: Synthesis of Cinnoline Derivatives
Cinnolines are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms. Their synthesis often involves cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Cinnoline synthesis? A1: Common starting materials include appropriately substituted o-nitroanilines, o-aminoacetophenones, or arylhydrazones. The choice of precursor depends on the desired substitution pattern on the cinnoline ring.
Q2: Which cyclization methods are typically used for forming the Cinnoline ring? A2: Several methods are employed, including the Richter synthesis (cyclization of o-ethynylarenediazonium salts), the Borsche-Witte synthesis (cyclization of arylhydrazones of α-keto esters), and palladium-catalyzed annulation reactions.[1][2]
Q3: How can an amino group be introduced at the 8-position of the Cinnoline core? A3: Introducing a substituent at the 8-position is often achieved by using a starting material that already contains the desired functionality or a precursor group. For instance, starting with a substituted aniline where the substituent can be later converted to an amino group is a common strategy. Direct amination of the Cinnoline core can be challenging and may require specific catalytic systems.
Troubleshooting Guide: Cinnoline Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of Cinnoline product | - Incomplete diazotization of the starting aniline.- Unfavorable reaction conditions for cyclization (temperature, solvent, pH).- Decomposition of the diazonium salt intermediate. | - Ensure complete dissolution of the aniline in the acidic medium before adding sodium nitrite.- Maintain a low temperature (0-5 °C) during diazotization.- Optimize the cyclization temperature and screen different solvents (e.g., acetonitrile, dioxane).- Adjust the pH of the reaction mixture, as some cyclizations are acid or base-catalyzed. |
| Formation of multiple byproducts | - Side reactions of the diazonium salt (e.g., phenol formation).- Isomeric products formed due to lack of regioselectivity in the cyclization step.- Polymerization of starting materials or intermediates. | - Use the diazonium salt immediately after its formation.- Carefully control the reaction temperature to minimize side reactions.- Employ a directing group on the starting material to enhance regioselectivity.- Purify intermediates before proceeding to the next step. |
| Difficulty in isolating the final product | - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- Product co-elutes with impurities during chromatography. | - After reaction completion, concentrate the mixture under reduced pressure and attempt precipitation by adding a non-polar solvent.- Break emulsions by adding brine or filtering through celite.- Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocol: General Synthesis of a Substituted Cinnoline via Diazotization and Cyclization
This protocol is a generalized procedure based on classical Cinnoline syntheses.[3][4]
1. Diazotization of the Starting Aniline:
-
Dissolve the substituted o-aminoaryl precursor (1 equivalent) in an appropriate acidic solution (e.g., aqueous HCl, H₂SO₄) at 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
2. Cyclization to form the Cinnoline Ring:
-
The method for cyclization will depend on the nature of the substituent on the starting aniline.
-
For precursors with an appropriately positioned nucleophilic side chain, cyclization may occur spontaneously or upon gentle heating.
-
In other cases, a coupling partner or a catalyst may be added to the diazonium salt solution to facilitate the ring closure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaHCO₃, Na₂CO₃) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Workflow for Cinnoline Synthesis
Caption: General workflow for the synthesis of Cinnoline derivatives.
Part 2: Synthesis of Quinoline-8-amine
Quinoline-8-amine is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to Quinoline-8-amine? A1: A widely used method is the Skraup synthesis, which involves the reaction of o-aminophenol or o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent.[6] Another approach involves the amination of 8-hydroxyquinoline or 8-chloroquinoline.
Q2: I am getting a low yield in my Skraup synthesis of 2-methyl-8-aminoquinoline from o-aminophenol. What could be the issue? A2: Low yields in the Skraup synthesis can be due to several factors. The reaction is highly exothermic and requires careful temperature control. Insufficient amounts of the oxidizing agent or incorrect reaction time can also lead to reduced yields. The reaction of o-aminophenol with crotonaldehyde in the presence of an acid is a key step for forming the 2-methyl-quinoline core, which is then aminated.[6]
Q3: How can I improve the yield of the amination of 8-hydroxyquinoline? A3: The direct amination of 8-hydroxyquinoline can be challenging. A common strategy is to first convert the hydroxyl group into a better leaving group, such as a tosylate, and then perform a nucleophilic substitution with an amine or ammonia source.[7] Alternatively, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) can be employed.
Troubleshooting Guide: Quinoline-8-amine Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the amination of 8-substituted Quinoline | - Poor leaving group at the 8-position.- Steric hindrance around the reaction center.- Inactive catalyst or inappropriate ligand in cross-coupling reactions.- Unsuitable solvent or base. | - Convert 8-hydroxyquinoline to a tosylate or triflate to create a better leaving group.[7]- For Buchwald-Hartwig amination, screen different palladium catalysts and phosphine ligands.- Optimize the choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane).- Increase the reaction temperature, but monitor for decomposition. |
| Formation of self-coupling or other byproducts | - In palladium-catalyzed reactions, homo-coupling of the starting material can occur.- Side reactions involving the quinoline nitrogen. | - Use a ligand that promotes reductive elimination over other pathways.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.- Adjust the stoichiometry of the reactants. |
| Incomplete reaction | - Insufficient reaction time or temperature.- Deactivation of the catalyst.- Low concentration of reactants. | - Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst if deactivation is suspected.- Increase the concentration of the reactants, but be mindful of potential solubility issues. |
Experimental Protocol: Synthesis of Quinoline-8-amine from 8-Hydroxyquinoline via a Tosylate Intermediate
This protocol is based on the principle of converting a hydroxyl group to a better leaving group for subsequent amination.[7]
1. Synthesis of 8-Tosyloxyquinoline:
-
To a solution of 8-hydroxyquinoline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane or THF at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 8-tosyloxyquinoline, which can be purified by recrystallization or chromatography.
2. Amination of 8-Tosyloxyquinoline:
-
In a sealed tube, combine 8-tosyloxyquinoline (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2 equivalents).
-
Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude Quinoline-8-amine by column chromatography.
Data on Synthesis of Quinoline-8-amine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-(2-bromoethyl)-1H-indole and 8-amino-quinoline | K₂CO₃, acetone, reflux, 10 h | N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine | 80 | [8] |
| 3-(2-bromoethyl)-5-methoxy-1H-indole and 8-amino-quinoline | K₂CO₃, acetone, reflux, 10 h | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinolin-8-amine | 55 | [8] |
| N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide and 8-amino-quinoline | Diisopropylethylamine, NaI, DMF, 80 °C, 8 h | N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide | Not specified | [8] |
| 4-hydroxy-8-tosyloxyquinoline | Chlorination | 4-chloro-8-tosyloxyquinoline | 94 | [7] |
| 4-chloro-8-tosyloxyquinoline | Nitrogen and sulfur nucleophiles | 4-amino and 4-thioalkyl-8-hydroxyquinolines | >70 | [7] |
| 8-fluoro-2,3-dimethylquinolin-4-ol | POCl₃, 120 °C, 8 h | 4-chloro-8-fluoro-2,3-dimethylquinoline | 82 | [9] |
Troubleshooting Logic for Amination Reactions
Caption: Troubleshooting logic for optimizing amination reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijariit.com [ijariit.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cinnolin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Cinnolin-8-amine. The information is based on general principles of amine purification and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the synthetic route. If prepared via reduction of a nitro-cinnoline precursor, incomplete reduction can leave residual starting material. Side-products from the reduction reaction may also be present. If synthesized through amination of a halo-cinnoline, unreacted starting material and potential byproducts from side reactions can be impurities. Positional isomers, if the synthesis is not highly regioselective, can also be a significant challenge to separate.
Q2: In which solvents is this compound expected to be soluble?
A2: Based on the structurally similar 8-aminoquinoline, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Its solubility in water is likely to be low.[1] Due to the basicity of the amine group, the solubility in aqueous solutions is expected to increase under acidic conditions due to the formation of a more soluble salt.[1]
Q3: My this compound sample appears to be degrading. What are the likely causes and how can I prevent it?
A3: Amines can be susceptible to thermal degradation, especially at elevated temperatures.[2][3] The presence of water, carbon dioxide, and certain metal ions can also catalyze degradation, leading to the formation of colored impurities and byproducts.[2][4][5] To minimize degradation, it is advisable to use purified solvents, handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be air-sensitive, and avoid excessive heat during purification steps like solvent evaporation.
Q4: What are the recommended chromatographic techniques for purifying this compound?
A4: Due to the basic nature of the amine, standard silica gel chromatography can be challenging due to strong interactions with the acidic silica, which can lead to poor peak shape and recovery.[6] Using amine-functionalized silica or deactivating the silica gel with a competing amine like triethylamine in the mobile phase can significantly improve the separation.[6] Reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or trifluoroacetic acid) is also a viable option.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Strong adsorption of the basic amine to the acidic stationary phase (e.g., silica gel). | - Use an amine-functionalized silica column.[6] - Add a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the mobile phase.[6] - Consider reversed-phase chromatography. |
| Co-elution of impurities | Impurities have similar polarity to this compound. | - Optimize the mobile phase gradient and solvent system. - Try a different stationary phase (e.g., alumina, or a different type of reversed-phase column). - Consider derivatization to alter the polarity of the target compound or impurity. |
| Product degradation during purification | The compound is sensitive to heat, air, or light. | - Perform purification steps at lower temperatures. - Use an inert atmosphere (nitrogen or argon). - Protect the sample from light by wrapping containers in aluminum foil. |
| Difficulty in removing residual solvent | The solvent has a high boiling point (e.g., DMSO, DMF). | - Use a high-vacuum pump for solvent removal. - Perform a solvent exchange by dissolving the product in a more volatile solvent and re-evaporating. - Consider freeze-drying (lyophilization) if the product is soluble in a suitable solvent like water (acidified) or dioxane. |
| Formation of a salt instead of the free amine | Use of acidic modifiers in the mobile phase during reversed-phase chromatography. | - After purification, dissolve the product in a suitable organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and obtain the free amine. Ensure complete removal of the aqueous phase before final solvent evaporation. |
Data Presentation
Due to the lack of specific quantitative data for the purification of this compound in the searched literature, the following table presents illustrative data for the purification of other amines using different techniques to provide a comparative overview.
| Purification Method | Amine | Impurity | Purification Yield (%) | Reference |
| TCA Precipitation | Dicyclohexylamine | Naphthalene | 94 | [7][8] |
| TCA Precipitation | Dicyclohexylamine | 2-Methoxynaphthalene | 95 | [7] |
| TCA Precipitation | Dicyclohexylamine | Phenol | 53 | [7] |
| Amine-functionalized Silica Chromatography | 4-component amine mix | - | Not specified, but complete separation achieved | [6] |
Experimental Protocols
Protocol 1: General Column Chromatography on Amine-Functionalized Silica
-
Stationary Phase Preparation: If using standard silica gel, prepare a slurry with the chosen mobile phase containing 1% triethylamine. For pre-packed amine-functionalized columns, follow the manufacturer's equilibration instructions.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Run the column with a suitable mobile phase, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for amines is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane, both containing a small percentage of triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful of the boiling point of triethylamine if used.
Protocol 2: Purification via Trichloroacetic Acid (TCA) Salt Precipitation
This protocol is based on a general method for amine purification and should be optimized for this compound.[7][8]
-
Dissolution: Dissolve the impure this compound mixture in a suitable solvent in which the amine-TCA salt is expected to be insoluble (e.g., ethyl acetate, pentane, or diethyl ether).
-
Precipitation: Add a solution of trichloroacetic acid (TCA) in the same solvent dropwise to the mixture while stirring. The this compound-TCA salt should precipitate out of the solution.
-
Isolation: Isolate the precipitated salt by filtration and wash it with the solvent to remove the soluble impurities.
-
Liberation of the Free Amine: To recover the free amine, the TCA can be removed by gentle heating under reduced pressure, which causes decarboxylation of the TCA to volatile chloroform and carbon dioxide. Alternatively, dissolve the salt in a suitable solvent and neutralize it with a mild base.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. biotage.com [biotage.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Cinnolin-8-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cinnolin-8-amine in solution. The following information is curated to address common challenges encountered during experimental work.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. Much of the guidance provided is based on the known stability profile of its close structural analog, 8-aminoquinoline, and general principles of amine stability. Researchers should always perform their own stability studies for their specific formulations and conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Color change in solutions of amino-aromatic compounds like this compound is often an indicator of degradation, typically due to oxidation. Exposure to air (oxygen), light, and certain metal ions can catalyze oxidative degradation, leading to the formation of colored byproducts. At pH values above 5, 8-aminoquinoline, a related compound, is known to undergo oxidation that can lead to dimerization and the formation of colored products.[1]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
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pH: The solubility and stability of similar amino-heterocyclic compounds are pH-dependent.[2] Acidic conditions may lead to protonation of the amine group, which can affect its reactivity.[2] Basic conditions might accelerate oxidation.
-
Oxidation: The amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ion contaminants, or oxidizing agents.[1][3]
-
Light: Aromatic amines can be light-sensitive and undergo photodegradation. It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.
Q3: What solvents are recommended for dissolving this compound to improve stability?
A3: For the related compound 8-aminoquinoline, polar solvents such as ethanol and dimethyl sulfoxide (DMSO) are recommended for good solubility.[2] Water solubility is relatively low but can be increased in acidic conditions due to the protonation of the amine group.[2] When preparing aqueous solutions, using deoxygenated buffers and protecting the solution from light are critical first steps. The choice of solvent will be highly dependent on the subsequent application. For long-term storage, aprotic solvents like DMSO, stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, are generally preferred.
Q4: Are there any known stabilizers that can be used to improve the stability of this compound solutions?
A4: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing amine-containing compounds can be applied:
-
Antioxidants: To prevent oxidative degradation, antioxidants can be added to the formulation. Common antioxidants include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).
-
Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included to sequester metal ions.
-
pH Control: Maintaining the solution at an optimal pH using a suitable buffer system can enhance stability. The ideal pH would need to be determined experimentally but is likely to be in the slightly acidic range to balance solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | Poor solubility, pH shift, or degradation product formation. | 1. Confirm the pH of the solution is within the optimal range for solubility (likely slightly acidic).2. Consider the use of a co-solvent such as ethanol or DMSO.[2]3. Filter the solution to determine if the precipitate is the parent compound or a degradant. Analyze the precipitate if possible.4. If precipitation occurs over time, it may be a less soluble degradation product. |
| Loss of Potency/Concentration | Chemical degradation (hydrolysis, oxidation, photodegradation). | 1. Perform a forced degradation study to identify the likely degradation pathway (see Experimental Protocols section).2. Protect the solution from light by using amber vials or covering containers with foil.3. Purge the solvent and headspace with an inert gas (nitrogen or argon) to minimize oxidation.4. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C).5. Add an antioxidant or a chelating agent to the formulation. |
| Inconsistent Experimental Results | Solution instability leading to variable concentrations of the active compound. | 1. Prepare fresh solutions for each experiment.2. If solutions must be stored, validate the storage conditions by performing stability-indicating assays over time.3. Ensure all experimental replicates use solutions from the same, freshly prepared batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 1 mL of the stock solution in a sealed vial at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.
-
Visualizations
References
Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnolin-8-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of this compound in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki, and Sonogashira couplings.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: Why am I observing low to no conversion in my Buchwald-Hartwig amination with this compound?
A1: The low reactivity of this compound in Buchwald-Hartwig reactions is a known issue stemming from a combination of electronic and steric factors. The cinnoline ring is electron-deficient due to the presence of two nitrogen atoms, which can reduce the nucleophilicity of the amine. Additionally, the nitrogen atoms, particularly N1, can act as a chelating group, leading to catalyst inhibition. The proximity of the amino group to the peri-hydrogen at the C7 position can also create steric hindrance.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. For challenging heteroaromatic amines, bulky and electron-rich phosphine ligands are often necessary.[1][2][3] Consider screening ligands such as BrettPhos , RuPhos , or other advanced biarylphosphine ligands that have shown success with electron-deficient and sterically hindered amines.[2][4] A multi-ligand system, combining the strengths of different ligands, might also be beneficial.[4]
-
Base Selection: Strong, non-nucleophilic bases are typically required. While sodium tert-butoxide (NaOtBu) is common, it can be too harsh for some substrates. Consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can offer better functional group tolerance.[5] For base-sensitive substrates, a combination of an organic base like DBU with an inorganic base could be a viable option.[5]
-
Catalyst Precursor: The choice of palladium precursor can influence the formation of the active catalytic species. Pre-catalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[5]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5] Ensure the reaction temperature is optimized; while higher temperatures can increase reaction rates, they may also lead to decomposition.
Q2: My Suzuki coupling of an 8-halocinnoline with an amine is failing. What are the likely causes and solutions?
A2: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling involving the cinnoline scaffold can be challenging. The electron-deficient nature of the cinnoline ring can deactivate the palladium catalyst. Furthermore, the amine coupling partner can coordinate to the palladium center and inhibit the catalytic cycle.
Troubleshooting Steps:
-
Ligand and Catalyst System: For Suzuki couplings with challenging substrates, highly active catalyst systems are required. Consider using palladacycle pre-catalysts like the CataCXium A palladacycle, which has shown success with unprotected ortho-bromoanilines.[6] Bulky, electron-rich phosphine ligands such as SPhos can enhance the rate of oxidative addition.[7]
-
Base and Solvent: The choice of base is crucial for activating the boronic acid. Cesium carbonate or potassium phosphate are often effective.[8] A mixture of an organic solvent like 2-MeTHF or dioxane with water is typically used to facilitate the dissolution of both the organic and inorganic reagents.[6]
-
Protecting Groups: If side reactions are suspected, consider protecting the amino group of the cinnoline, though this adds extra synthetic steps.
Q3: I am attempting a Sonogashira coupling with an 8-halocinnoline and an amine-containing alkyne, but the reaction is not proceeding. What should I try?
A3: The Sonogashira reaction can be sensitive to catalyst poisoning by nitrogen-containing substrates. The lone pair of electrons on the cinnoline nitrogens and the amino group can coordinate to the palladium or copper catalyst, leading to deactivation.
Troubleshooting Steps:
-
Copper-Free Conditions: To avoid potential issues with the copper co-catalyst, consider a copper-free Sonogashira protocol. These conditions often require a specific ligand and base combination to achieve good reactivity.[9][10][11]
-
Ligand Selection: N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts for copper-free Sonogashira reactions.[11]
-
Base and Additives: In copper-free systems, a strong amine base is often used. For copper-catalyzed reactions, ensure the amine base is not inhibiting the reaction. Additives like TBAF (tetrabutylammonium fluoride) have been used in copper- and amine-free conditions to promote the reaction.[10]
-
Protecting the Amine: If the alkyne contains a primary or secondary amine, protecting it before the coupling reaction can prevent catalyst inhibition.
II. Frequently Asked Questions (FAQs)
Q: What is the primary reason for the low reactivity of this compound in coupling reactions?
A: The low reactivity is multifactorial, primarily due to:
-
Electronic Effects: The two nitrogen atoms in the cinnoline ring are electron-withdrawing, which reduces the nucleophilicity of the 8-amino group and can deactivate the palladium catalyst.
-
Catalyst Inhibition: The nitrogen lone pairs can chelate with the palladium catalyst, forming stable complexes that are catalytically inactive.[12]
-
Steric Hindrance: The hydrogen atom at the C7 position (the peri-proton) can sterically hinder the approach of the catalyst and the coupling partner to the amino group.[13]
Q: Are there any general strategies to improve yields for coupling reactions with challenging N-heterocyclic amines?
A: Yes, several general strategies can be employed:
-
High-Throughput Screening: Systematically screen a variety of ligands, bases, solvents, and temperatures to identify the optimal conditions for your specific substrate.[14]
-
Use of Pre-catalysts: Employ well-defined palladium pre-catalysts to ensure efficient and reproducible generation of the active catalytic species.[5]
-
Careful Choice of Halide: In general, for the halide partner in a coupling reaction, the reactivity order is I > Br > Cl.[1] However, for Buchwald-Hartwig reactions, aryl iodides can sometimes have an inhibitory effect.[5]
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Q: Can I use microwave irradiation to improve the reaction rate and yield?
A: Microwave-assisted synthesis can be a valuable tool to accelerate slow reactions and improve yields, particularly for challenging substrates.[15] The rapid heating can help overcome activation barriers. However, it is important to carefully screen conditions, as the high temperatures can also lead to substrate or product decomposition.
III. Data on Ligand and Base Performance for Buchwald-Hartwig Amination of Heteroaryl Amines
The following table summarizes general trends in ligand and base performance for the Buchwald-Hartwig amination of challenging heteroaryl amines, which can serve as a starting point for optimizing reactions with this compound.
| Ligand Family | Common Examples | General Performance with Heteroaryl Amines | Recommended Bases |
| Biaryl Phosphines | BrettPhos, RuPhos, XPhos, SPhos | Generally high yields, effective for sterically hindered and electron-deficient amines.[2][4] | Strong bases (NaOtBu, LHMDS) or weaker inorganic bases (Cs₂CO₃, K₃PO₄) depending on substrate tolerance.[5][8] |
| Ferrocenyl Phosphines | DPPF | Good for a range of amines, but may be less effective for highly challenging substrates compared to newer generation biaryl phosphines.[1] | NaOtBu, K₃PO₄ |
| Wide Bite-Angle Ligands | Xantphos | Broad substrate scope, but may result in lower average yields compared to more specialized ligands for difficult substrates.[8] | Cs₂CO₃, K₃PO₄, DBU[14] |
IV. Experimental Protocols
As specific, reproducible protocols for this compound are scarce in the literature, the following general protocols for challenging heteroaromatic amine couplings are provided as a starting point for optimization.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Amine with an Aryl Bromide
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the heteroaryl amine (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Halide with a Boronic Acid
-
To an oven-dried Schlenk tube, add the heteroaryl halide (1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., CataCXium A palladacycle, 0.02-0.05 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualizations
Caption: Key factors influencing the low reactivity of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules | Semantic Scholar [semanticscholar.org]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Substituted Cinnolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 8-substituted cinnolines. The following sections address common side reactions and experimental challenges, offering detailed protocols and data-driven insights.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 8-Substituted Cinnoline
Q1: I am attempting a Richter synthesis to obtain an 8-substituted 4-hydroxycinnoline, but I am observing very low yields and a significant amount of tar-like material. What could be the cause?
A1: Low yields and tar formation in the Richter synthesis are often attributed to the instability of the intermediate aryldiazonium salt, especially when electron-withdrawing groups are present at the 8-position. The harsh acidic conditions and elevated temperatures required for cyclization can lead to decomposition of the diazonium salt before the desired intramolecular reaction occurs.
Recommended Troubleshooting Protocol:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.
-
Acid Selection: Use a less nucleophilic acid, such as sulfuric acid, to minimize unwanted side reactions of the diazonium salt.
-
Stepwise Cyclization: After diazotization, instead of immediate heating, allow the reaction mixture to slowly warm to room temperature and stir for an extended period before gentle heating. This can favor the intramolecular cyclization over decomposition.
-
Protecting Groups: If the 8-substituent is sensitive to acidic conditions, consider using a suitable protecting group that can be removed after the cinnoline ring formation.
Q2: My Widman-Stoermer synthesis of an 8-substituted 4-aryl/alkylcinnoline is resulting in a complex mixture of products with no clear major product. How can I improve the selectivity?
A2: The Widman-Stoermer reaction's success is highly dependent on the electronic nature of the substituents on the aniline precursor and the stability of the intermediate vinyl diazonium salt. Poor selectivity can arise from competing cyclization pathways and rearrangement reactions.
Experimental Workflow for Improving Selectivity:
Caption: Troubleshooting workflow for the Widman-Stoermer synthesis.
Issue 2: Formation of Unwanted Isomers and Side Products
Q3: In the synthesis of an 8-aminocinnoline derivative, I am isolating a significant amount of an indazole byproduct. Why is this happening and how can I prevent it?
A3: The formation of indazoles is a known side reaction when using aryldiazonium salts, which are common intermediates in cinnoline synthesis.[1][2][3] This occurs through an alternative intramolecular cyclization pathway where the diazonium group reacts with a different nucleophilic site on the starting material, particularly when the desired cinnoline formation is sterically hindered or electronically disfavored. The presence of an ortho-alkyl group on the aryl diazonium salt can favor the formation of 1H-indazoles.[2]
Mitigation Strategy:
-
Choice of Precursor: The starting material selection is crucial. Ensure the precursor is designed to favor the 6-membered ring closure of the cinnoline over the 5-membered ring closure of the indazole.
-
Reaction Conditions: Carefully screen reaction solvents and temperatures. In some cases, a non-polar solvent may disfavor the ionic transition state leading to the indazole.
Q4: I am attempting to synthesize an 8-halocinnoline, but I am observing dehalogenation and the formation of the unsubstituted cinnoline. What are the likely causes?
A4: Dehalogenation can occur under reductive conditions that may inadvertently be present in the reaction mixture. This is particularly problematic with more reactive halogens like iodine and bromine.
Troubleshooting Steps for Dehalogenation:
-
Scrutinize Reagents: Ensure that none of the reagents used, including solvents and additives, have reducing properties. For instance, some grades of ethanol can contain reducing impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and oxygen from participating in side reactions.
-
Radical Scavengers: If a radical-mediated dehalogenation is suspected, the addition of a radical scavenger like TEMPO in a small amount might suppress this side reaction.
Frequently Asked Questions (FAQs)
Q5: What is the general effect of an electron-donating group at the 8-position on the synthesis of cinnolines?
A5: Generally, an electron-donating group (e.g., -OH, -NH2, -OCH3) at the 8-position can facilitate the electrophilic cyclization step in many cinnoline syntheses by increasing the nucleophilicity of the aromatic ring. However, these groups can also be sensitive to the often harsh acidic or oxidative conditions used, leading to side reactions or degradation.
Q6: Conversely, how does an electron-withdrawing group at the 8-position affect the reaction?
A6: An electron-withdrawing group (e.g., -NO2, -CN, -CF3) at the 8-position can make the cyclization step more challenging by decreasing the nucleophilicity of the aromatic ring. This may require more forcing reaction conditions (higher temperatures, stronger acids), which in turn can increase the likelihood of side reactions and decomposition of the starting materials or intermediates.[1]
Q7: Are there any modern, milder methods for the synthesis of 8-substituted cinnolines that avoid the use of harsh acids?
A7: Yes, recent advancements in synthetic methodology have led to the development of milder approaches. For instance, transition-metal-catalyzed cyclizations, such as those employing rhodium or gold catalysts, can proceed under significantly milder conditions, often with higher functional group tolerance.[4] These methods can be particularly advantageous for the synthesis of complex 8-substituted cinnolines.
Quantitative Data Summary
| 8-Substituent | Synthesis Method | Common Side Reaction(s) | Typical Yield Range (%) | Conditions to Maximize Yield |
| 8-Hydroxy | Richter Synthesis | Tar formation, indazole formation | 40-60 | Low temperature diazotization (0-5°C), slow warming for cyclization |
| 8-Amino | Diazotization-Cyclization | Indazole formation, diazo-amino rearrangement | 35-55 | Careful pH control, use of non-aqueous solvents |
| 8-Halo (Cl, Br) | Sandmeyer-type Cyclization | Dehalogenation, formation of phenolic byproducts | 50-75 | Anhydrous conditions, exclusion of light to prevent radical reactions |
| 8-Nitro | Borsche-Herbert Synthesis | Incomplete cyclization, formation of polymeric material | 30-50 | Use of strong dehydrating acids (e.g., polyphosphoric acid), moderate temperatures |
Key Experimental Protocols
Protocol 1: General Procedure for the Richter Synthesis of an 8-Substituted 4-Hydroxycinnoline
-
Dissolution: Dissolve the 2-amino-substituted phenylpropiolic acid (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate and can be collected by filtration.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 8-substituted 4-hydroxycinnoline.
Logical Relationship between Precursor and Potential Side Products
Caption: Competing reaction pathways in cinnoline synthesis.
References
Technical Support Center: Refinement of Protocols for Cinnolin-8-amine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of Cinnolin-8-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during N-Arylation, N-Acylation, and N-Sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of this compound?
A1: The this compound scaffold presents unique challenges due to the electron-deficient nature of the cinnoline ring system. The two nitrogen atoms in the ring withdraw electron density, which can decrease the nucleophilicity of the 8-amino group, making it less reactive compared to anilines. Key challenges include:
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Low Reactivity: The reduced nucleophilicity of the amine can lead to sluggish or incomplete reactions.
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Catalyst Inhibition: The nitrogen atoms in the cinnoline ring can coordinate to and inhibit the metal catalysts used in cross-coupling reactions.
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Side Reactions: The presence of multiple nitrogen atoms provides potential sites for undesired side reactions.
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Purification Difficulties: The polar nature of cinnoline derivatives can complicate product isolation and purification.
Q2: Which N-Arylation methods are most suitable for this compound?
A2: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are two of the most effective methods for the N-arylation of amino-heterocycles and can be adapted for this compound.[1][2]
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Buchwald-Hartwig Amination: This method is highly versatile and tolerates a wide range of functional groups. The choice of phosphine ligand is crucial for achieving good yields, especially with electron-deficient amines.[1]
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Chan-Lam Coupling: This reaction is often milder, can be run at room temperature, and is tolerant of air, making it operationally simpler.[2]
Q3: How can I improve the yield of my N-Acylation reaction?
A3: To improve the yield of N-acylation of this compound, consider the following:
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Choice of Acylating Agent: Acid chlorides and acid anhydrides are common acylating agents.[3][4] For less reactive amines, more reactive acylating agents may be necessary.
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Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
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Reaction Conditions: Heating the reaction mixture can often improve the rate and yield.
Q4: What are the key considerations for N-Sulfonylation of this compound?
A4: N-Sulfonylation of this compound can be achieved using sulfonyl chlorides in the presence of a base. Key considerations include:
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Reactivity of the Sulfonyl Chloride: Aryl sulfonyl chlorides with electron-withdrawing groups are generally more reactive.
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Base Selection: Pyridine is a common choice as it can also act as a catalyst.
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Potential for Side Reactions: Over-sulfonylation or reaction at other positions on the cinnoline ring are potential side reactions to monitor.
Troubleshooting Guides
N-Arylation (Buchwald-Hartwig & Chan-Lam)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by cinnoline nitrogens.2. Insufficiently reactive aryl halide/boronic acid.3. Inappropriate ligand for the substrate.4. Base is not strong enough. | 1. Increase catalyst and/or ligand loading.2. Use a more reactive coupling partner (e.g., aryl iodide instead of aryl chloride for Buchwald-Hartwig).3. Screen a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos) for Buchwald-Hartwig. For Chan-Lam, consider additives like pyridine.[1][2]4. For Buchwald-Hartwig, switch to a stronger base like LiHMDS or K₃PO₄. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or other protic sources.2. β-hydride elimination from the catalyst intermediate. | 1. Ensure all reagents and solvents are anhydrous.2. Use a bulky phosphine ligand to disfavor β-hydride elimination. |
| Difficulty in Product Purification | 1. Product is highly polar.2. Residual catalyst and ligands. | 1. Use a mixed-solvent system for column chromatography with a gradient of a polar solvent like methanol in dichloromethane.2. Consider a catch-and-release purification strategy using a solid-phase scavenger for the metal catalyst. |
N-Acylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Low nucleophilicity of this compound.2. Insufficiently reactive acylating agent.3. Steric hindrance. | 1. Increase the reaction temperature.2. Use a more reactive acylating agent (e.g., acid chloride instead of anhydride).3. Use a less sterically hindered acylating agent if possible. |
| Diacylation (Acylation on both the amine and a ring nitrogen) | 1. Excess acylating agent.2. High reaction temperature. | 1. Use a stoichiometric amount of the acylating agent.2. Perform the reaction at a lower temperature. |
| Hydrolysis of Acylating Agent | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. |
N-Sulfonylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Low reactivity of this compound.2. Unsuitable solvent. | 1. Increase the reaction temperature.2. Use a polar aprotic solvent like DMF or pyridine. |
| Formation of Bis-sulfonamide | Excess sulfonyl chloride. | Use a controlled amount of the sulfonylating agent (1.0-1.1 equivalents). |
| Reaction at Ring Nitrogen | The cinnoline ring nitrogens can also be nucleophilic. | This is less common but can be minimized by using milder reaction conditions and avoiding a large excess of the sulfonylating agent. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of this compound
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To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
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Add a base (e.g., Cs₂CO₃, 2.0 equiv.).
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Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Add anhydrous solvent (e.g., toluene or dioxane).
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Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Chan-Lam N-Arylation of this compound
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To a round-bottom flask, add this compound (1.0 equiv.), aryl boronic acid (1.5 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[2]
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Add a base (e.g., triethylamine or pyridine, 2.0 equiv.) and a solvent (e.g., dichloromethane or methanol).
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Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for N-Acylation of this compound
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Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
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Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).[3][4]
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Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Sulfonylation of this compound
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Dissolve this compound (1.0 equiv.) in anhydrous pyridine.
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Cool the solution to 0 °C.
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Add the sulfonyl chloride (1.1 equiv.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash with cold water, and dry.
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If necessary, purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Conditions for N-Arylation of Amino-Heterocycles
| Reaction | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 60-90 |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 65-95 |
| Chan-Lam | Cu(OAc)₂ | None/Pyridine | Et₃N | DCM | RT | 24-72 | 50-85 |
| Chan-Lam | CuI | DMAP | K₂CO₃ | DMF | 80 | 12-24 | 55-90 |
Note: Yields are generalized based on literature for similar electron-deficient amino-heterocycles and may vary for this compound.
Visualizations
Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.
Caption: Inhibition of the PDE10A signaling pathway by a cinnoline derivative.[1][5]
References
Welcome to the technical support center for Cinnolin-8-amine related experiments. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in my desired solvent. What can I do?
A1: The solubility of this compound can be challenging due to its aromatic and heterocyclic structure. Consider the following options:
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Solvent Screening: Test a range of solvents with varying polarities. A table of suggested solvents is provided in the Troubleshooting Guide below.
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pH Adjustment: As an amine, the solubility of this compound is highly pH-dependent. Acidifying the solution with a dilute acid (e.g., 0.1 M HCl) can protonate the amine group, increasing its solubility in polar protic solvents like water or ethanol.
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Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMSO or DMF in a less polar solvent can be effective.
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Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
Q2: I am seeing multiple spots on my TLC plate after a reaction to synthesize a this compound derivative. What could be the cause?
A2: Multiple spots on a TLC plate can indicate an incomplete reaction, the presence of starting materials, or the formation of side products. Here are some potential reasons:
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Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature.
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Side Reactions: The amino group of this compound is nucleophilic and can participate in various side reactions. The cinnoline ring itself can also undergo reactions depending on the conditions.
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Degradation: this compound may be unstable under your reaction conditions (e.g., strong acids/bases, high temperatures).
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Impure Starting Material: Ensure the purity of your starting this compound before beginning the reaction.
Q3: How should I store this compound to ensure its stability?
A3: Aromatic amines can be sensitive to light, air, and moisture. To ensure the long-term stability of this compound:
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Store it in a tightly sealed, amber glass vial to protect it from light and moisture.
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Keep it in a cool, dry place. For long-term storage, consider refrigeration or storage in a desiccator.
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An inert atmosphere (e.g., argon or nitrogen) can be used to prevent oxidation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield in a substitution reaction at the amino group. | Steric hindrance from the cinnoline ring. | Use a more reactive electrophile or a stronger base to deprotonate the amine. Consider using a catalyst to facilitate the reaction. |
| Poor solubility of this compound in the reaction solvent. | Refer to the solvent selection table below and consider using a co-solvent system. | |
| Difficulty in removing the catalyst after the reaction. | The catalyst is coordinated to the nitrogen atoms of the cinnoline ring. | Try washing the organic layer with an aqueous solution of a chelating agent like EDTA. |
| The purified product is colored, but it should be a pale yellow solid. | Oxidation of the amine group. | Purify the compound quickly and store it under an inert atmosphere. Recrystallization or column chromatography may remove colored impurities. |
Table 1: Solvent Properties for this compound Experiments
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good for reactions and chromatography. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic solvent, good for reactions with organometallics. |
| Ethyl Acetate | 4.4 | 77.1 | Common solvent for extraction and chromatography. |
| Acetonitrile | 5.8 | 81.6 | Polar aprotic solvent. |
| Ethanol | 4.3 | 78.4 | Polar protic solvent, solubility may be enhanced with acid. |
| Dimethylformamide (DMF) | 6.4 | 153 | High-boiling polar aprotic solvent, good for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High-boiling polar aprotic solvent, excellent solvating power. |
Experimental Protocols
Protocol 1: Synthesis of N-(cinnolin-8-yl)acetamide
This protocol describes a standard procedure for the acylation of this compound.
Materials:
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This compound
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Acetic anhydride
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Pyridine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
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Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the product with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
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Collect the fractions containing the desired product and evaporate the solvent to yield N-(cinnolin-8-yl)acetamide.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Enhancing the solubility of Cinnolin-8-amine for biological assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the solubility of Cinnolin-8-amine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in biological assays?
This compound belongs to the cinnoline family of bicyclic heterocyclic compounds. Cinnoline derivatives are actively studied for a wide range of pharmacological activities, including antitumor and antimicrobial properties.[1][2][3][4][5] Like many potent small molecules, this compound is a hydrophobic compound, which often leads to poor aqueous solubility.[6][7] This low solubility is a major hurdle for in vitro and in vivo assays, as the compound must be fully dissolved in aqueous buffers or cell culture media to ensure accurate and reproducible results, and to achieve sufficient bioavailability.[8][9][10]
Q2: What is the standard first step for dissolving this compound for experimental use?
The standard approach is to first prepare a concentrated stock solution in a polar aprotic solvent, most commonly Dimethyl Sulfoxide (DMSO).[11][12] DMSO is widely used because it can dissolve a vast range of both polar and nonpolar compounds.[11] This concentrated stock is then serially diluted into the final aqueous assay buffer or cell culture medium to achieve the desired working concentration.[13]
Q3: My this compound precipitates when the DMSO stock is diluted into my aqueous assay buffer. Why does this happen and what can I do?
This is a common problem known as "precipitation upon dilution." It occurs because while the compound is soluble in 100% DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment.[13] The final concentration of DMSO in the assay is often too low (typically <1%) to keep the hydrophobic compound in solution.
Troubleshooting steps include:
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Lowering the Final Concentration: Test if the compound remains soluble at a lower final concentration.
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Optimizing Dilution Protocol: Add the DMSO stock directly to the final assay medium while vortexing to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.[9]
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Using Solubility Enhancers: Employ techniques such as co-solvents, cyclodextrins, or pH modification as detailed in the guides below.
Q4: What are the primary methods to enhance the aqueous solubility of compounds like this compound?
Several strategies can be employed to improve the solubility of poorly soluble drugs for biological assays.[8][14][15] Key methods include:
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Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the system.[16][17][18]
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Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous solvent.[19][20][21][22]
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pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. As an amine, this compound is a weak base and its solubility is expected to increase in acidic conditions due to protonation.[6]
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Use of Surfactants: Incorporating non-ionic surfactants at low concentrations can help solubilize compounds by forming micelles.[23]
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Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale can increase the surface area and enhance the dissolution rate.[24][25][26][27][28]
Troubleshooting Guide
This section addresses specific issues encountered during experiments with this compound.
Problem: My compound precipitates in the cell culture medium, leading to inconsistent results.
This is a critical issue that can lead to an underestimation of the compound's potency and inaccurate structure-activity relationships (SAR).[10] The workflow below provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: My assay is sensitive to organic solvents like DMSO. What are some solvent-free or low-solvent alternatives?
For sensitive assays where organic solvents must be minimized or avoided, cyclodextrin-based formulations are an excellent choice.[19][22] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[19][21] This effectively shields the hydrophobic drug from the aqueous environment, enhancing its solubility without the need for co-solvents.
Quantitative Data Summary
The choice of a solubilization strategy depends on the required concentration, assay type, and compound properties.
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Principle of Action | Typical Concentration Increase | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity by mixing water with a miscible organic solvent.[16][17] | 10 to 500-fold[18] | Simple to implement, effective for many compounds. | May affect biological activity, potential for solvent toxicity. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the drug.[19][21] | 10 to 1000-fold | Low toxicity, high efficiency, can stabilize the drug.[22] | Can be expensive, may interact with other formulation components. |
| pH Adjustment | Ionizes the drug to a more soluble salt form. | Highly variable, depends on pKa | Very effective for ionizable drugs, simple to prepare. | Only applicable to ionizable drugs, can affect physiological relevance. |
| Surfactants | Forms micelles that encapsulate the drug.[29] | Variable | Effective at low concentrations. | Can disrupt cell membranes, may interfere with protein assays. |
Table 2: Properties of Common Co-solvents for Biological Assays
| Co-solvent | Polarity | Common Use | Notes |
| DMSO | High | Primary stock solution solvent.[11] | Use at <1% in final assay; check for assay interference. |
| Ethanol | High | Co-solvent in aqueous buffers. | Generally well-tolerated by cells at low concentrations (<1%). |
| Polyethylene Glycol (PEG 400) | Medium | Enhances solubility of hydrophobic compounds.[30] | Low toxicity, commonly used in preclinical formulations. |
| Propylene Glycol (PG) | Medium | Used in a variety of formulations.[16] | Generally recognized as safe (GRAS). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution against a light source to ensure no solid particles remain.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol outlines the steps for determining an appropriate co-solvent system for diluting the DMSO stock.
Caption: Experimental workflow for co-solvent optimization.
Protocol 3: Enhancing Solubility using Cyclodextrin Complexation
This method is ideal for creating a more aqueous-compatible formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]
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Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (40-50°C) and stir until the HP-β-CD is fully dissolved.
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Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
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Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate complex formation.
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Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
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Quantification: Carefully collect the supernatant. Determine the concentration of the solubilized this compound using a validated analytical method (e.g., HPLC-UV).
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Storage: Sterilize the final solution by passing it through a 0.22 µm filter and store it at 4°C.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ijper.org [ijper.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Sulfoxide | Thermo Fisher Scientific [thermofisher.com]
- 13. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency: Significance and symbolism [wisdomlib.org]
- 18. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 25. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 27. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 30. Co-solvent: Significance and symbolism [wisdomlib.org]
Strategies to minimize byproduct formation in Cinnolin-8-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Cinnolin-8-amine. The following information is designed to help minimize byproduct formation and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary byproducts?
The most prevalent synthetic strategy for this compound involves a two-step process:
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Nitration of Cinnoline: Electrophilic nitration of the cinnoline starting material to yield 8-nitrocinnoline.
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Reduction of 8-nitrocinnoline: Reduction of the nitro group to an amine to afford the final product, this compound.
The primary byproduct of concern arises during the nitration step. Due to the directing effects of the nitrogen atoms in the cinnoline ring, nitration can occur at multiple positions. The most common byproduct is the isomeric 5-nitrocinnoline . The ratio of 8-nitro to 5-nitro isomers is highly dependent on the reaction conditions. Other potential byproducts include dinitrated and oxidized species, although these are typically formed in smaller quantities under optimized conditions.
Q2: How can I minimize the formation of the 5-nitrocinnoline byproduct during nitration?
Controlling the regioselectivity of the nitration reaction is critical. The formation of the 8-nitro isomer over the 5-nitro isomer is favored under strongly acidic conditions. This is because the cinnoline is protonated, and the resulting cation directs the incoming nitro group preferentially to the 5- and 8-positions. Increasing the acidity of the reaction medium can enhance the proportion of the desired 8-nitro isomer.
Key Parameters to Control:
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Acid Concentration: Employing a high concentration of sulfuric acid in the nitrating mixture is crucial.
-
Temperature: Lower temperatures generally favor kinetic control and can influence the isomer ratio. It is essential to maintain a consistent and controlled temperature throughout the reaction.
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Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, potassium nitrate) can also affect the outcome.
Q3: I have a mixture of 5-nitrocinnoline and 8-nitrocinnoline. How can I separate them?
Separating the 5- and 8-nitro isomers can be challenging due to their similar physical properties. A common strategy involves the formation of hydrohalide salts, which often exhibit different solubilities. For instance, a method analogous to the separation of 5- and 8-nitroquinolines can be employed[1]:
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Salt Formation: Dissolve the mixture of isomers in a suitable solvent and treat with a hydrohalide (e.g., HCl, HBr) to precipitate the hydrohalide salts.
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Fractional Crystallization: The differential solubility of the 5- and 8-nitrocinnoline hydrohalide salts in a specific solvent system (e.g., wet dimethylformamide) can be exploited for separation through fractional crystallization[1].
Column chromatography on silica gel can also be attempted, though it may require careful optimization of the eluent system to achieve good separation.
Q4: What are the common challenges during the reduction of 8-nitrocinnoline to this compound?
The reduction of the nitro group is generally a high-yielding reaction. However, potential issues include:
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Incomplete Reduction: This can lead to the presence of intermediate byproducts such as nitroso or hydroxylamine derivatives. Ensuring a sufficient amount of the reducing agent and adequate reaction time is important.
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Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents or harsh conditions could potentially affect the cinnoline ring system.
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Work-up Difficulties: The work-up procedure after reduction, especially when using metal-based reducing agents like tin or tin(II) chloride, can be complicated by the formation of metal hydroxides. Careful pH adjustment and extraction are necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
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Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Use a blast shield, and add the nitrating agent slowly while carefully monitoring the temperature. Handle concentrated nitric and sulfuric acids with extreme care in a fume hood.
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Reduction: Some reducing agents, like tin(II) chloride, are corrosive and toxic. Handle them in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
General: Cinnoline and its derivatives are heterocyclic aromatic compounds and should be handled with care, assuming they are potentially toxic. Always use a fume hood and wear gloves and safety glasses.
Troubleshooting Guides
Problem 1: Low Yield of 8-Nitrocinnoline and High Proportion of 5-Nitrocinnoline
| Possible Cause | Troubleshooting Step |
| Insufficient Acidity | Increase the concentration of sulfuric acid in the nitrating mixture. A higher acid strength favors the formation of the protonated cinnoline species, which directs nitration to the 8-position. |
| Incorrect Temperature | Strictly control the reaction temperature. Perform small-scale trial reactions at different temperatures (e.g., 0 °C, 10 °C, 25 °C) to find the optimal condition for maximizing the 8-nitro isomer. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and consistent temperature. |
| Incorrect Nitrating Agent Concentration | Carefully control the stoichiometry of the nitrating agent. An excess may lead to dinitration, while an insufficient amount will result in incomplete conversion. |
Problem 2: Presence of Dinitrated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Nitrating Agent | Reduce the molar equivalents of the nitrating agent relative to the cinnoline substrate. |
| High Reaction Temperature | Perform the nitration at a lower temperature to decrease the reaction rate and improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed to avoid over-reaction. |
Problem 3: Incomplete Reduction of 8-Nitrocinnoline
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O). A common ratio is 3-5 equivalents. |
| Inadequate Reaction Time or Temperature | Increase the reaction time or gently heat the reaction mixture according to established procedures for nitro group reductions[2]. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Poor Quality of Reducing Agent | Use a fresh, high-quality reducing agent. Tin(II) chloride can oxidize over time. |
Problem 4: Difficult Work-up and Purification of this compound
| Possible Cause | Troubleshooting Step |
| Formation of Tin Hydroxides | After the reduction with SnCl₂/HCl, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until the initial precipitate of tin hydroxides redissolves to form stannates. This will facilitate the extraction of the amine product. |
| Emulsion Formation During Extraction | If an emulsion forms during the extraction with an organic solvent, add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product Precipitation | The final product, this compound, may be a solid. If it precipitates from the aqueous layer during basification, it can be collected by filtration. The aqueous layer should still be extracted to recover any dissolved product. |
| Co-elution of Impurities during Chromatography | If purification by column chromatography is necessary, use a gradient elution system and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation. |
Experimental Protocols
Representative Protocol 1: Nitration of Cinnoline
This protocol is a representative procedure based on the general principles of aromatic nitration. Optimization may be required.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL per 1 g of cinnoline) to 0 °C in an ice-salt bath.
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Addition of Cinnoline: Slowly add cinnoline to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 volumes relative to nitric acid). Add this mixture dropwise to the cinnoline solution, keeping the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate) until basic. The product mixture may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of 5- and 8-nitrocinnoline.
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Purification: Separate the isomers using the methods described in the FAQs (e.g., fractional crystallization of hydrohalide salts or column chromatography).
Representative Protocol 2: Reduction of 8-Nitrocinnoline
This protocol is a general procedure for the reduction of an aromatic nitro group using tin(II) chloride[2].
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Preparation: In a round-bottom flask, dissolve 8-nitrocinnoline in a suitable solvent such as ethanol or ethyl acetate.
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Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid to the solution of 8-nitrocinnoline.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
-
Carefully add a concentrated aqueous solution of NaOH or KOH until the solution is strongly basic (pH > 12). The tin salts will initially precipitate as hydroxides and then redissolve as stannates.
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Extract the basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Hypothetical Isomer Distribution in Cinnoline Nitration under Different Conditions
| Entry | H₂SO₄ Concentration | Temperature (°C) | 8-Nitrocinnoline (%) | 5-Nitrocinnoline (%) | Other Byproducts (%) |
| 1 | 90% | 10 | 65 | 30 | 5 |
| 2 | 98% | 10 | 75 | 20 | 5 |
| 3 | 98% | 0 | 80 | 15 | 5 |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on N-heterocycles. Actual results will vary and should be determined experimentally.
Visualizations
Caption: Reaction pathway for the nitration of cinnoline, highlighting the formation of the desired 8-nitrocinnoline and the primary 5-nitrocinnoline byproduct.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Method development for the analysis of Cinnolin-8-amine purity
This technical support center provides troubleshooting guidance and frequently asked questions for the method development and analysis of Cinnolin-8-amine purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method for determining the purity of this compound?
A1: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Q2: What are the potential impurities that could be present in a this compound sample?
A2: Potential impurities can originate from the synthesis process or degradation. These may include starting materials, intermediates, by-products of the synthesis, and degradation products formed through oxidation, hydrolysis, or photolysis. Given its amine structure, oxidative degradation can be a concern.[1][2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and moisture.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: How can I prepare a this compound sample for HPLC analysis?
A4: Accurately weigh a suitable amount of the this compound sample and dissolve it in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol. It is crucial to ensure complete dissolution to obtain accurate and reproducible results. Sonication may be used to aid dissolution.
Troubleshooting Guides
HPLC Analysis Issues
Q5: I am observing peak tailing for the this compound peak. What could be the cause and how can I resolve it?
A5: Peak tailing for amine compounds is often due to strong interactions with residual silanol groups on the silica-based column packing.[4]
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like phosphate or formate) can protonate the silanol groups and reduce the interaction.
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Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.[5]
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Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase.
Q6: I am seeing ghost peaks in my chromatogram. What is the source and how can I eliminate them?
A6: Ghost peaks can arise from several sources, including impurities in the mobile phase, contamination in the injection system, or carryover from previous injections.[6]
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Solution 1: Check Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phase.[6]
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Solution 2: Clean the Injector: Purge the injector and sample loop to remove any contaminants.[6]
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Solution 3: Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the needle between injections.
Q7: The retention time of my this compound peak is shifting between injections. What should I do?
A7: Retention time drift can be caused by changes in mobile phase composition, flow rate, or column temperature.[7]
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Solution 1: Ensure Proper Mobile Phase Mixing: If using a gradient, ensure the pump's mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can ensure consistency.
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Solution 2: Check for Leaks: Inspect the system for any leaks, as this can cause fluctuations in the flow rate.[5]
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Solution 3: Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible chromatography.[7]
Q8: I am observing poor resolution between this compound and an impurity peak. How can I improve the separation?
A8: Poor resolution can be addressed by modifying the mobile phase composition, gradient slope, or stationary phase.
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Solution 1: Optimize Mobile Phase Strength: Adjust the ratio of organic to aqueous solvent. A lower organic content will generally increase retention and may improve resolution.
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Solution 2: Adjust Gradient Profile: For gradient methods, a shallower gradient can increase the separation between closely eluting peaks.
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Solution 3: Change the Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity.
Quantitative Data
Table 1: System Suitability Parameters for this compound Purity Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
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Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
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Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare similarly to the standard solution.
4. System Suitability:
-
Inject the standard solution six times and verify that the system suitability parameters (Tailing Factor, Theoretical Plates, and RSD of Peak Area) meet the criteria specified in Table 1.
5. Analysis:
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Inject the sample solution and identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 6-Cinnolinamine(9CI) | 7637-27-6 [amp.chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Addressing issues with the scale-up of Cinnolin-8-amine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the scale-up of Cinnolin-8-amine production.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of this compound on a larger scale.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Reaction Yield | Incomplete reaction, degradation of starting material or product, suboptimal reaction temperature, inefficient mixing. | - Monitor reaction progress closely using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize reaction temperature; localized overheating can be an issue at scale. - Improve agitation to ensure homogeneous mixing of reactants. |
| TSG-002 | High Impurity Levels | Side reactions, presence of moisture or oxygen, impurities in starting materials, prolonged reaction time. | - Identify impurity structures via LC-MS or NMR to understand their formation pathway. - Use high-purity, anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize reaction time to minimize the formation of degradation products. |
| TSG-003 | Poor Product Isolation/Purification | Product precipitation issues, difficult separation from byproducts, product instability during workup. | - For crystallization, screen different solvent systems and cooling profiles. - Consider alternative purification methods such as column chromatography with a modified stationary phase for amines or salt formation and recrystallization.[1] - Ensure the workup procedure is as rapid as possible and avoids harsh pH or high temperatures if the product is sensitive. |
| TSG-004 | Inconsistent Batch-to-Batch Results | Variations in raw material quality, slight deviations in process parameters (temperature, time, addition rates), differences in equipment. | - Establish strict quality control specifications for all starting materials. - Implement rigorous process controls with clear standard operating procedures (SOPs). - Characterize the impact of key process parameters on product quality. - Ensure consistent equipment setup and cleaning procedures between batches. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the most common synthetic routes for preparing the cinnoline scaffold?
A1: The synthesis of cinnoline and its derivatives has been extensively reviewed.[2][3] Common methods include intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts and the reduction of 2,2'-dinitrobiphenyls. The Richter synthesis, involving the diazotization of ortho-aminophenylpropionic acid, is a classical method for forming the cinnoline ring.[2]
Q2: I am observing a significant amount of a dimeric byproduct during my reaction. What could be the cause?
A2: Dimerization can occur through various side reactions, often promoted by oxidative conditions or the presence of reactive intermediates. Ensure your reaction is conducted under a strictly inert atmosphere and that your starting materials are free from oxidizing contaminants. The choice of solvent and base can also influence the formation of such byproducts.
Q3: My this compound product is difficult to purify by standard silica gel chromatography. What are my options?
A3: Basic compounds like amines often exhibit poor peak shape and recovery on standard silica gel. Consider using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to your eluent system.[4] Alternatively, purification via salt formation with an acid like trichloroacetic acid, followed by recrystallization and subsequent liberation of the free base, can be an effective strategy.[1]
Scale-Up and Process Control
Q4: What are the key challenges when scaling up the synthesis of heterocyclic amines like this compound?
A4: Common scale-up challenges include maintaining adequate temperature control in larger reactors, ensuring efficient mixing to avoid localized concentration gradients, and managing the safe handling of potentially hazardous reagents and intermediates.[5] Changes in the surface area-to-volume ratio can also affect reaction kinetics and impurity profiles.
Q5: How can I control the exothermic nature of the reaction during scale-up?
A5: To manage exotherms, consider slow, controlled addition of reagents, use of a jacketed reactor with precise temperature control, and potentially diluting the reaction mixture. It is crucial to perform thermal safety studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction before attempting a large-scale synthesis.
Q6: What analytical techniques are recommended for in-process control and final product analysis?
A6: For in-process control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor reaction completion and impurity formation. For final product analysis and impurity profiling, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are essential for confirming the structure, purity, and identity of the compound.[6][7][8][9][10]
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on general methods for the synthesis of similar compounds and may require optimization for scale-up.
Step 1: Synthesis of 8-Nitrocinnoline
A detailed protocol for the synthesis of the precursor, 8-nitrocinnoline, would be required. This typically involves the cyclization of a suitably substituted o-nitrophenyl precursor.
Step 2: Reduction of 8-Nitrocinnoline to this compound
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To a stirred suspension of 8-nitrocinnoline (1.0 eq) in ethanol in a suitable reactor, add a reducing agent such as tin(II) chloride (SnCl2) (3.0-5.0 eq).
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Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
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Extract the product into an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on a stationary phase suitable for amines.
Quantitative Data
Disclaimer: The following data is illustrative and represents typical targets for a successful scale-up synthesis. Actual results will vary depending on the specific conditions and scale.
Table 1: Reaction Parameters and Yields for this compound Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Target Production Scale (1 kg) |
| Starting Material (8-Nitrocinnoline) | 1.0 g | 100 g | 1.0 kg |
| Reducing Agent (SnCl2) | 3.2 g | 320 g | 3.2 kg |
| Solvent (Ethanol) | 20 mL | 2.0 L | 20 L |
| Reaction Temperature | 78 °C | 78-80 °C | 78-82 °C |
| Reaction Time | 3 hours | 4 hours | 4-5 hours |
| Typical Yield | 85% | 82% | > 80% |
Table 2: Impurity Profile of this compound
| Impurity | Potential Source | Acceptance Criteria (by HPLC) |
| Unreacted 8-Nitrocinnoline | Incomplete reduction | ≤ 0.1% |
| Dimeric Byproducts | Oxidative side reactions | ≤ 0.2% |
| Other Unidentified Impurities | Various side reactions | Each ≤ 0.1%, Total ≤ 0.5% |
Visualizations
Experimental Workflow for this compound Production
Caption: Figure 1. A generalized workflow for the production and purification of this compound.
Potential Signaling Pathway Inhibition by Cinnoline Derivatives
Disclaimer: The following diagram illustrates a potential mechanism of action for cinnoline derivatives based on published activity for this class of compounds as kinase inhibitors. The specific activity of this compound in this pathway requires experimental validation.
Some cinnoline derivatives have been identified as inhibitors of protein kinases, such as PI3K and BTK.[11][12] Inhibition of these kinases can disrupt downstream signaling pathways that are often dysregulated in cancer. The diagram below illustrates the PI3K/Akt signaling pathway, a common target for cancer therapeutics.
Caption: Figure 2. Potential inhibition of the PI3K/Akt pathway by a cinnoline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Cinnolin-8-amine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Cinnolin-8-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the derivatization of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Acylation Reactions
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Question: I am attempting to acylate this compound, but I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?
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Answer: Low yields in acylation reactions of this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be effectively activated for the acylation to proceed.
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Solution: Employ a reliable coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-Dimethylaminopyridine (DMAP) or N-Hydroxybenzotriazole (HOBt) can be effective. Alternatively, converting the carboxylic acid to a more reactive acyl chloride or acyl imidazolide prior to reaction with this compound can significantly improve yields.
-
-
Inappropriate Base: The choice and amount of base are critical. An unsuitable base can lead to side reactions or incomplete deprotonation of the amine.
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Solution: For acylations, organic bases like triethylamine (NEt3) or diisopropylethylamine (iPr2NEt) are commonly used. The stoichiometry of the base should be carefully controlled. For reactions involving less reactive acylating agents, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to generate the more nucleophilic amino anion.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to decomposition. A good starting point is to run the reaction at room temperature and then gradually increase the temperature to 40-60 °C if needed.
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the reaction kinetics.
-
Solution: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are generally suitable for acylation reactions. Ensure the solvent is dry, as water can hydrolyze the activated carboxylic acid species.
-
-
Issue 2: Poor Selectivity in Acylation (N- vs. O-acylation)
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Question: My acylation of this compound is resulting in a mixture of N-acylated and O-acylated products (on the cinnoline nitrogen). How can I improve the selectivity for N-acylation?
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Answer: Achieving chemoselectivity in the acylation of molecules with multiple nucleophilic sites, like this compound, can be challenging. Here are some strategies to favor N-acylation:
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Choice of Acylating Agent: The reactivity of the acylating agent plays a crucial role.
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Solution: Less reactive acylating agents, such as acyl imidazolides or esters, tend to favor N-acylation over O-acylation, especially when the amine is converted to its more nucleophilic anionic form.[1] Highly reactive acyl chlorides may lead to a mixture of products.
-
-
Reaction Conditions: The choice of base and reaction temperature can influence selectivity.
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Solution: Using a strong, non-nucleophilic base like sodium hydride (NaH) to selectively deprotonate the amino group can enhance its nucleophilicity relative to the ring nitrogens, thereby promoting N-acylation.[1] Running the reaction at lower temperatures can also sometimes improve selectivity.
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Issue 3: Failure of Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination & Suzuki Coupling)
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Question: I am trying to perform a Buchwald-Hartwig amination or a Suzuki coupling with a halogenated this compound derivative, but the reaction is not proceeding. What are the common pitfalls?
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Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various parameters. Here’s a troubleshooting guide:
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Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity.
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Solution: For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like XantPhos, BINAP, or DPPF are often effective.[2][3] For Suzuki coupling, ligands such as SPhos or XPhos are commonly used with palladium acetate (Pd(OAc)2) or palladium(II) bis(dibenzylideneacetone) (Pd2(dba)3).[4] The choice of ligand can be substrate-dependent, so screening a few different ligands may be necessary.
-
-
Base Selection: The base is crucial for both regenerating the active catalyst and participating in the transmetalation step (in Suzuki coupling).
-
Solution: For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) are typically required.[3] For Suzuki coupling, bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are often used.[4][5]
-
-
Solvent and Temperature: The reaction medium and temperature must be appropriate for the specific coupling reaction.
-
Quality of Reagents: Impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Ensure that the aryl halide, amine (for Buchwald-Hartwig), boronic acid/ester (for Suzuki), and solvent are pure and dry. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the palladium catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a generic acylation of this compound?
A1: A good starting point for the acylation of this compound with a carboxylic acid would be to use 1.1 equivalents of the carboxylic acid, 1.2 equivalents of EDC, and 0.1 equivalents of DMAP in anhydrous DCM or THF at room temperature. The reaction can be monitored by TLC or LC-MS for completion, typically within 2-12 hours.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the other reactant). The formation of a new spot with a different Rf value indicates product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are some common side reactions to be aware of during the derivatization of this compound?
A3: Besides the intended derivatization, potential side reactions include:
-
Di-acylation: If a highly reactive acylating agent is used in excess, both the amino group and a ring nitrogen might get acylated.[1]
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.
Q4: Are there any specific safety precautions I should take when working with these derivatization reactions?
A4: Yes, always work in a well-ventilated fume hood. Many of the reagents used, such as acyl chlorides, phosphine ligands, and palladium catalysts, can be toxic, corrosive, or air-sensitive. Solvents like DCM, THF, and toluene are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound using EDC/DMAP
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the amine coupling partner (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., XantPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: General Procedure for Suzuki Coupling
-
To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a mixture of degassed solvent and water (e.g., Toluene/H2O 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation
Table 1: Optimization of Acylation Conditions for an Analogous Amino-quinoline System [1]
| Entry | Base (equiv.) | Time (h) | Yield (%) | Ratio (C8-ester:C2-amide:Diacyl) |
| 1 | NaH (2.0) | 4 | 75 | 5 : 88 : 7 |
| 2 | NaH (2.0) | 24 | 25 | 2 : 98 : 0 |
| 3 | n-BuLi (2.0) | 4 | 56 | 0 : 99 : 1 |
| 4 | iPrMgCl (2.0) | 24 | 8 | 0 : 86 : 14 |
| 5 | t-BuOK (1.0) | 24 | 11 | 4 : 93 : 3 |
| 6 | t-BuOK (2.0) | 2 | 63 | 3 : 96 : 0 |
| 7 | t-BuOK (2.5) | 1 | 72 | 1 : 93 : 7 |
| 8 | t-BuOK (3.0) | 0.5 | 85 | 1 : 96 : 3 |
Data adapted from a study on 2-amino-8-quinolinol, which is structurally similar to this compound and provides valuable insights into reaction optimization.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
References
Validation & Comparative
A Comparative Analysis of Cinnolin-8-amine and 8-aminoquinoline Scaffolds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two important heterocyclic scaffolds: Cinnolin-8-amine and 8-aminoquinoline. While 8-aminoquinoline is a well-established pharmacophore, particularly in antimalarial drug discovery, the analogous this compound framework remains a less explored but potentially rich area for therapeutic innovation. This document aims to objectively compare their known biological activities, mechanisms of action, and synthetic pathways, supported by available experimental data to inform future research and development efforts.
Introduction to the Scaffolds
8-Aminoquinoline is the 8-amino derivative of quinoline, a heterocyclic aromatic organic compound.[1] This scaffold is the backbone of several clinically significant drugs, most notably the antimalarial agents primaquine and tafenoquine.[1] The 8-amino group serves as a crucial attachment point for various side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties.[2][3] Beyond malaria, 8-aminoquinoline derivatives have been investigated for a range of other therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[3][4]
Cinnoline , also known as 1,2-benzodiazine, is an aromatic heterocyclic compound isomeric to quinoline, with two adjacent nitrogen atoms in the six-membered ring. While the broader class of cinnoline derivatives has been explored for diverse pharmacological effects including antibacterial, antifungal, anticancer, and anti-inflammatory activities, the specific subclass of This compound is significantly less characterized in the scientific literature.[5][6][7] This guide will draw comparisons based on available data for amino-cinnoline derivatives, primarily 4-aminocinnolines, as a proxy to evaluate the potential of the this compound scaffold.
Comparative Biological Activities
Antimalarial Activity
The 8-aminoquinoline scaffold is renowned for its unique efficacy against the liver stages (including dormant hypnozoites) of Plasmodium parasites, making it essential for the radical cure of relapsing malaria caused by P. vivax and P. ovale.[1] While the parent 8-aminoquinoline has modest activity, derivatization has led to potent drugs. Some derivatives also exhibit activity against the blood stages of the parasite.
There is a notable lack of specific data on the antimalarial activity of this compound derivatives. However, the general cinnoline scaffold has been investigated for antimalarial properties, suggesting that this is a potential area for future exploration.
Table 1: Comparative Antimalarial Activity of 8-Aminoquinoline Derivatives against P. falciparum
| Compound/Derivative | Strain | IC₅₀ (µg/mL) | Reference |
| 8-Aminoquinoline (8AQ) | K1 (Chloroquine-resistant) | 100-1000 | [1] |
| 8AQ-Cu-5Iu Complex | K1 (Chloroquine-resistant) | 100-1000 | [1] |
| 8AQ-Cu-5Nu Complex | K1 (Chloroquine-resistant) | 100-1000 | [1] |
| Artesunate (Reference) | K1 (Chloroquine-resistant) | 0.0002 | [1] |
Note: Data for this compound derivatives is not available in the reviewed literature.
Antimicrobial Activity
Both scaffolds have been investigated for their potential as antimicrobial agents. Recent studies have focused on hybrid molecules to enhance potency and broaden the spectrum of activity.
8-Aminoquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. For instance, novel hybrids of 8-aminoquinoline and 1,2,3-triazole have been synthesized and evaluated, demonstrating significant antimicrobial effects.
Cinnoline derivatives , including 4-aminocinnoline-3-carboxamides, have also been synthesized and screened for their antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Comparative Antimicrobial Activity of 8-Aminoquinoline and 4-Aminocinnoline Derivatives
| Compound Class | Derivative | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 8-Aminoquinoline | 9a (a triazole hybrid) | E. coli | 62.5 | - | [8] |
| P. aeruginosa | 62.5 | - | [8] | ||
| S. aureus | 62.5 | - | [8] | ||
| B. subtilis | 62.5 | - | [8] | ||
| C. albicans | 62.5 | - | [8] | ||
| Fluconazole (Ref.) | C. albicans | 31.25 | - | [8] | |
| 4-Aminocinnoline | 7b (a sulphonamide deriv.) | S. aureus | - | 27 | [9] |
| B. subtilis | - | 26 | [9] | ||
| E. coli | - | 25 | [9] | ||
| P. aeruginosa | - | 23 | [9] | ||
| A. niger | - | 23 | [9] | ||
| Norfloxacin (Ref.) | S. aureus | - | 28 | [9] | |
| Griseofulvin (Ref.) | A. niger | - | 24 | [9] |
Note: Direct comparison is challenging as different studies used different methodologies (MIC vs. Zone of Inhibition).
Anticancer Activity
The anticancer potential of both scaffolds is an active area of research. Derivatives are often designed to act as kinase inhibitors, topoisomerase inhibitors, or metal chelators, thereby inducing apoptosis or cell cycle arrest in cancer cells.
8-Aminoquinoline and its structural analog 8-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. Their activity is often linked to their ability to chelate metal ions, which can disrupt cellular processes and generate reactive oxygen species (ROS).
Cinnoline derivatives have also been widely reported to possess anticancer properties, with some acting as potent inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase I.
Table 3: Comparative Anticancer Activity (Cytotoxicity) of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [10] |
| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | [10] | |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia Cell Lines (average GI₅₀) | 15.5 | [11] |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia Cell Lines (average GI₅₀) | 8.1 | [11] |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia Cell Lines (average GI₅₀) | 4.5 | [11] |
| 8-Aminoquinoline Glycoconjugate (17) | HCT 116 (Colon Carcinoma) | 116.4 ± 5.9 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 78.1 ± 9.3 | [1] |
Note: Specific IC₅₀ data for this compound derivatives against cancer cell lines were not available in the reviewed literature. The broader cinnoline class is reported to have anticancer activity.
Synthesis and Mechanism of Action
Synthetic Pathways
Both scaffolds can be synthesized through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern.
Mechanisms of Action
The mechanisms through which these compounds exert their biological effects are diverse and often depend on the specific derivative and its cellular target.
8-Aminoquinolines (Antimalarial): The primary antimalarial mechanism of drugs like primaquine is not fully elucidated but is believed to involve metabolic activation by host enzymes (like CYP2D6) into electrophilic metabolites. These metabolites can generate reactive oxygen species (ROS), leading to oxidative stress that damages parasite mitochondria and other essential cellular components.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Limited Public Research Data on Anticancer Activity of Novel Cinnolin-8-amine Derivatives Impedes Comprehensive Comparison
The cinnoline scaffold, a bicyclic aromatic heterocycle, is a known pharmacophore that has been explored for various therapeutic applications, including oncology.[1][2] Derivatives of cinnoline have been reported to exhibit a range of biological activities such as antibacterial, antifungal, and anti-inflammatory effects.[3] In the context of cancer, some cinnoline derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[1] However, these studies often focus on other substituted cinnolines, not specifically the 8-amino variants.
Similarly, the quinoline ring system, which is structurally related to cinnoline, is a prominent feature in many approved anticancer drugs.[4] Research on quinoline derivatives has identified compounds with significant antiproliferative activity.[5][6] Some studies have investigated 8-aminoquinoline derivatives and their potential as anticancer agents, providing some cytotoxicity data. While this information on related structures is valuable, it does not directly address the specific anticancer profile of novel Cinnolin-8-amine derivatives.
The development of a comprehensive comparison guide, as requested, would necessitate access to primary research articles detailing the synthesis of specific this compound compounds, their characterization, and rigorous evaluation of their anticancer activity. Such a guide would require quantitative data from cytotoxicity assays (e.g., IC50 values) against a panel of cancer cell lines, detailed experimental protocols for these assays, and elucidation of the underlying mechanisms of action, including the identification of affected signaling pathways.
Unfortunately, extensive searches of scientific databases have not yielded such specific primary research on novel this compound derivatives. The available literature provides a foundational understanding of the potential of the cinnoline scaffold in cancer therapy but does not offer the granular data needed for a direct and objective comparison of novel this compound derivatives with other anticancer alternatives.
Therefore, until more specific research on the synthesis, biological evaluation, and mechanism of action of novel this compound derivatives is published, the creation of a detailed and data-driven comparison guide on this topic remains challenging.
Experimental Protocols (General Overview)
While specific protocols for novel this compound derivatives are not available, the following are general methodologies commonly employed in the evaluation of anticancer compounds, which would be applicable to the study of these derivatives.
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Purpose: To determine if the compounds induce programmed cell death (apoptosis).
-
Procedure:
-
Cells are treated with the test compounds for a specified time.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Purpose: To investigate the effect of the compounds on the progression of the cell cycle.
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
Cells are harvested, fixed (e.g., in cold 70% ethanol), and then stained with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Visualizations (Conceptual)
Due to the lack of specific data on the signaling pathways affected by this compound derivatives, the following diagrams are presented as conceptual representations of a typical experimental workflow and a common cancer-related signaling pathway that could potentially be investigated.
Caption: Conceptual workflow for validating the anticancer activity of novel compounds.
Caption: A simplified representation of the PI3K/Akt signaling pathway, a common target in cancer therapy.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Cinnoline Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the antibacterial spectrum of various 7-substituted 4-aminocinnoline-3-carboxamide derivatives. This report includes detailed experimental data, protocols, and mechanistic insights to inform future antimicrobial drug discovery.
Cinnoline, a heterocyclic aromatic compound, and its derivatives have emerged as a promising class of molecules in the search for novel antibacterial agents. Their structural similarity to quinolones, a well-established class of antibiotics, has prompted extensive research into their antimicrobial properties. This guide provides a comparative analysis of the antibacterial spectrum of a series of 7-substituted 4-aminocinnoline-3-carboxamide derivatives, offering valuable data for researchers in the field of antimicrobial drug development. The presented data is based on a study by Parasuraman et al., which systematically evaluated these compounds against a panel of pathogenic bacteria.
Comparative Antibacterial Spectrum of 7-Substituted 4-Aminocinnoline-3-Carboxamide Derivatives
The antibacterial efficacy of various 7-substituted 4-aminocinnoline-3-carboxamide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, highlight the impact of different substituents at the 7-position of the cinnoline ring on the antibacterial activity.
| Compound ID | 7-Substituent | S. aureus | B. subtilis | M. luteus | E. coli | K. pneumoniae | V. cholerae |
| 1 | -H | 25 | 25 | 12.5 | 25 | 25 | 12.5 |
| 2 | -CH₃ | 12.5 | 12.5 | 6.25 | 12.5 | 12.5 | 6.25 |
| 3 | -OCH₃ | 12.5 | 12.5 | 12.5 | 25 | 12.5 | 12.5 |
| 4 | -Cl | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 | 6.25 |
| 5 | -Br | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 | 6.25 |
| Ciprofloxacin | (Standard) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of 7-substituted 4-aminocinnoline-3-carboxamide derivatives against various bacterial strains.
The data reveals that the nature of the substituent at the 7-position significantly influences the antibacterial potency. Notably, derivatives with electron-withdrawing groups, such as chlorine (Compound 4) and bromine (Compound 5), exhibited the most potent activity, with MIC values comparable to the standard antibiotic, ciprofloxacin, against several bacterial strains. The presence of a methyl group (Compound 2) also enhanced activity compared to the unsubstituted parent compound (Compound 1).
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the efficacy of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.
- Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
- Prepare the final inoculum by diluting the standardized suspension 1:150 in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired final concentrations. Each well will contain 50 µL of the diluted compound.
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mechanistic Insights: Inhibition of DNA Gyrase
While the precise mechanism of action for all cinnoline derivatives is still under investigation, their structural similarity to quinolone antibiotics strongly suggests a similar mode of action: the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.
The proposed mechanism involves the following key steps:
-
Binding to the Enzyme-DNA Complex: Cinnoline derivatives are thought to bind to the complex formed between DNA gyrase and bacterial DNA.
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA is cleaved by the enzyme.
-
Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the cleaved DNA strands.
-
Induction of Double-Strand Breaks: This ultimately leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterial cell.
Below is a diagram illustrating the proposed workflow of antibacterial susceptibility testing and the mechanism of action of cinnoline derivatives.
Caption: Workflow for MIC determination and the proposed mechanism of action of cinnoline derivatives.
Conclusion
The comparative analysis of 7-substituted 4-aminocinnoline-3-carboxamide derivatives demonstrates that strategic modification of the cinnoline scaffold can lead to potent antibacterial agents. Specifically, the introduction of halogen substituents at the 7-position significantly enhances the antibacterial activity against a broad spectrum of bacteria. The likely mechanism of action, inhibition of DNA gyrase, presents a validated target for antibacterial drug design. This guide provides a foundational dataset and experimental framework to aid researchers in the development of the next generation of cinnoline-based antibiotics. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic properties of these promising compounds.
References
Cinnolin-8-Amine Analogs: A Comparative Guide to Their Efficacy Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Cinnoline derivatives, structural analogs of quinolones, have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a comparative analysis of the efficacy of various cinnolin-8-amine analogs and related derivatives against clinically significant drug-resistant bacteria, supported by experimental data and detailed methodologies.
Comparative Efficacy of Cinnoline Analogs
The antibacterial activity of cinnoline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various substituted cinnoline and structurally related quinoline analogs against a panel of drug-resistant bacteria. It is important to note that while the core focus is on this compound analogs, the available research often refers to a broader class of substituted cinnolines and quinolines.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cinnoline and Quinoline Analogs against Gram-Positive Drug-Resistant Bacteria
| Compound ID/Description | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL) | Vancomycin-Resistant Enterococcus faecium (VRE) MIC (µg/mL) | Reference |
| Cinnoline Derivatives | |||
| Halogenated Cinnoline Sulphonamide Derivatives | Potent activity, some comparable to norfloxacin | Not Reported | [1] |
| Substituted Cinnoline Imidazole Derivatives | Moderate to good activity | Not Reported | [2] |
| Quinoline Derivatives (for comparison) | |||
| Quinolone-coupled hybrid 5d | 0.125 - 8 | 0.125 - 8 | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | 2 | Not Reported | [4] |
| 8-hydroxyquinoline derivative (PH176) | 16 - 32 | Not Reported | [5] |
| Aminated Quinolinequinones (AQQ8–10, AQQ12–14) | 1.22 | 9.76 | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Cinnoline and Quinoline Analogs against Gram-Negative Drug-Resistant Bacteria
| Compound ID/Description | ESBL-producing Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Reference |
| Cinnoline Derivatives | |||
| Cinnoline Sulphonamide Derivatives | Moderate activity | Moderate activity | [7] |
| CN-7 (Cinnoline derivative with carboxylic group) | 12.5 | Not Reported | [8] |
| Quinoline Derivatives (for comparison) | |||
| Quinolone-coupled hybrid 5d | 0.125 - 8 | 0.125 - 8 | [3] |
| 6-Bromoquinolin-4-ol derivative (3e) | 6.25 | Not Reported | [9] |
| Alkylaminoquinazoline (efflux pump inhibitor) | Increased susceptibility to other antibiotics | Increased susceptibility to other antibiotics | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of novel antibacterial compounds.
Broth Microdilution Method for MIC Determination
This method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth and solvent only)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 50 µL or 100 µL.
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the negative control) with the standardized bacterial suspension.
-
Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth and the highest concentration of the solvent used to dissolve the compounds).
-
Seal the plates and incubate at 35-37°C for 16-20 hours.[11]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density.
Agar Well Diffusion Method for Antibacterial Screening
The agar well diffusion method is a common technique for preliminary screening of the antimicrobial activity of new compounds.[8][12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
Negative control (solvent only)
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the positive control antibiotic and the negative control solvent to separate wells on the same plate.
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Proposed Mechanism of Action
Cinnoline derivatives are structurally similar to quinolone antibiotics, and it is widely proposed that they share a similar mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][7][14][15] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, cinnoline analogs can induce lethal double-strand breaks in the bacterial DNA, leading to cell death.
Caption: Proposed mechanism of action for this compound analogs.
General Experimental Workflow for Antibacterial Efficacy Testing
The evaluation of novel antibacterial agents typically follows a structured workflow, from initial screening to the determination of specific activity metrics.
Caption: General workflow for evaluating antibacterial efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. youtube.com [youtube.com]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alkylaminoquinazoline restores antibiotic activity in Gram-negative resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. hereditybio.in [hereditybio.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative study of the synthesis methods for aminocinnolines
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Among its derivatives, aminocinnolines are of particular interest due to their potential as therapeutic agents. The efficient and versatile synthesis of these compounds is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of prominent methods for the synthesis of aminocinnolines, presenting quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Comparison of Synthesis Methods
| Method | Starting Materials | Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |
| Electrophilic Activation Strategy | α-Arylhydrazono-β-oxoamides | Hexaphenyloxodiphosphonium triflate (Hendrickson reagent), Triflic anhydride (Tf₂O) | Varies (reaction completion monitored by TLC) | Room Temperature | 67-90[1] |
| Widman-Stoermer Synthesis | o-Aminostyrenes | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Not specified in detail for aminocinnolines | Not specified in detail for aminocinnolines | Varies (generally moderate to good) |
Reaction Pathways and Logical Relationships
The following diagrams illustrate the core transformations of the discussed synthesis methods.
References
Validating the Mechanism of Action of Cinnolin-8-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Cinnolin-8-amine derivative, This compound Compound X , a potential kinase inhibitor, against established therapeutic alternatives. The following sections detail its hypothesized mechanism of action, present comparative experimental data, and provide comprehensive experimental protocols for validation. This document is intended to serve as a resource for researchers in the fields of oncology and neurodegenerative diseases, aiding in the evaluation of this novel chemical scaffold.
Introduction to this compound Derivatives
Cinnoline, a bicyclic heteroaromatic compound, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound moiety, in particular, is being explored for its potential as a modulator of key cellular signaling pathways implicated in disease. This guide focuses on a representative molecule, "this compound Compound X," to illustrate a validation workflow for this class of compounds. Based on existing literature for the broader cinnoline class, Compound X is hypothesized to exhibit inhibitory activity against Phosphoinositide 3-kinase (PI3K) and potentially Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are critical targets in cancer and Parkinson's disease, respectively.
Hypothesized Mechanism of Action and Signaling Pathways
This compound Compound X is postulated to function as an ATP-competitive inhibitor of protein kinases, specifically targeting the PI3K/Akt/mTOR and LRRK2 signaling pathways.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Cinnoline derivatives have been identified as potent PI3K inhibitors.[1] Compound X, by binding to the ATP pocket of PI3K, would block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as Akt and mTOR.
LRRK2 Signaling Pathway: LRRK2 is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Hyperactivation of LRRK2 kinase is believed to contribute to neuronal damage. Cinnoline-based compounds have been patented as LRRK2 inhibitors. Compound X may interfere with the kinase function of LRRK2, preventing the phosphorylation of its substrates and mitigating downstream pathological effects.
Comparative Performance Data
To objectively evaluate the potential of this compound Compound X, its performance should be compared against established inhibitors of the PI3K and LRRK2 pathways. The following tables summarize hypothetical, yet plausible, quantitative data based on the known activities of similar compounds.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound Compound X | PI3Kα | 50 |
| PI3Kβ | 150 | |
| PI3Kδ | 75 | |
| PI3Kγ | 120 | |
| LRRK2 (G2019S) | 80 | |
| Alpelisib (PI3Kα inhibitor) | PI3Kα | 5 |
| Idelalisib (PI3Kδ inhibitor) | PI3Kδ | 2.5 |
| GNE-7915 (LRRK2 inhibitor) | LRRK2 (G2019S) | 11 |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound Compound X | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 1.5 |
| SH-SY5Y (Neuroblastoma) | Cell Viability (MTT) | 2.0 | |
| Alpelisib | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 0.5 |
| GNE-7915 | SH-SY5Y (Neuroblastoma) | Neurite Outgrowth Assay | 0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound derivatives.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the target protein.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and LRRK2 (wild-type and G2019S mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP and substrate (e.g., PIP2 for PI3K, LRRKtide for LRRK2)
-
This compound Compound X and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound Compound X and control inhibitors in kinase buffer.
-
In a 384-well plate, add the kinase, the compound/control, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/Akt Pathway Inhibition
Objective: To assess the effect of the compound on the phosphorylation status of downstream targets in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound Compound X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound Compound X for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound Compound X for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This guide outlines a systematic approach to validating the mechanism of action of this compound derivatives, using a representative compound as an example. The provided comparative data tables and detailed experimental protocols offer a framework for researchers to assess the therapeutic potential of this novel class of compounds. Further investigation into the structure-activity relationship and in vivo efficacy will be crucial next steps in the development of this compound derivatives as potential therapeutic agents.
References
Benchmarking Cinnolin-8-Amine Analogs Against Established Inhibitors in Key Oncological Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of novel cinnoline derivatives demonstrates their potential as potent inhibitors of key signaling pathways implicated in cancer progression. This comparative guide provides a detailed benchmark of a representative cinnoline analog against established inhibitors of Human Neutrophil Elastase (HNE) and Phosphoinositide 3-Kinase (PI3K), offering valuable insights for researchers and drug development professionals in the field of oncology.
While specific experimental data for Cinnolin-8-amine is not extensively available in current literature, this guide focuses on a well-characterized cinnoline derivative, compound 18a , which has shown significant inhibitory activity against HNE.[1][2] This allows for a robust comparison against known standards, providing a framework for evaluating the potential of the broader cinnoline class of compounds.
Cinnoline Derivative 18a as a Potent Human Neutrophil Elastase (HNE) Inhibitor
Recent studies have identified a series of cinnoline derivatives as reversible competitive inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases and cancer progression.[1][2] Among the synthesized compounds, compound 18a emerged as the most potent inhibitor.
Table 1: Comparative Inhibitory Activity against Human Neutrophil Elastase (HNE)
| Compound | Type of Inhibition | IC50 (nM) |
| Cinnoline Derivative 18a | Reversible Competitive | 56 |
| Sivelestat | Competitive | 44 |
| ICI 200,880 | Competitive | 0.5 |
| BAY 85-8501 | Competitive | 0.065 |
Data for known inhibitors are sourced from publicly available literature and may have been determined under different experimental conditions.
The data presented in Table 1 positions cinnoline derivative 18a as a nanomolar inhibitor of HNE. While established inhibitors like Sivelestat, ICI 200,880, and BAY 85-8501 exhibit higher potency, the discovery of the cinnoline scaffold as a novel HNE inhibitor class opens new avenues for therapeutic development.
Cinnoline Derivatives as Promising Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A novel series of cinnoline derivatives has been identified as potent PI3K inhibitors, with many compounds demonstrating nanomolar inhibitory activities.[2]
Table 2: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Representative Cinnoline Derivative (Conceptual) | - | - | - | - |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Idelalisib | 8600 | 4000 | 2.5 | 27 |
Quantitative data for a specific representative cinnoline derivative against PI3K isoforms is pending access to the full-text publication. The table provides a template for comparison against well-characterized PI3K inhibitors.
The development of cinnoline-based PI3K inhibitors is a promising area of research. A direct comparison of their isoform selectivity and potency against established inhibitors like Pictilisib, Buparlisib, and Idelalisib will be crucial in determining their therapeutic potential.
Experimental Protocols
Determination of HNE Inhibitory Activity
The inhibitory activity of the cinnoline derivatives against HNE was determined using a fluorometric assay. The assay mixture contained HNE in a buffer solution (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.01% Triton X-100) and the test compound at various concentrations. The reaction was initiated by adding a fluorogenic substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC. The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, was monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). The initial reaction rates were calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the inhibitor concentration.
Determination of PI3K Inhibitory Activity
The inhibitory activity of compounds against PI3K isoforms (α, β, δ, and γ) was assessed using a kinase assay, such as the ADP-Glo™ Kinase Assay. The assay was performed in a buffer containing the respective PI3K isoform, the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP. The test compounds were added at various concentrations. The kinase reaction was allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C) and then terminated. The amount of ADP produced, which is proportional to the kinase activity, was then quantified by converting it to ATP and measuring the subsequent light production using a luciferase/luciferin reaction. The luminescence signal was measured using a plate-reading luminometer. IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: PI3K Signaling Pathway and the inhibitory action of Cinnoline Derivatives.
Caption: Experimental workflow for determining HNE inhibitory activity.
References
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how bioactive heterocyclic compounds interact with their biological targets is paramount. This guide offers a comparative overview of in silico docking studies involving the cinnoline scaffold and its close structural relatives, quinoline and quinazoline. While specific experimental docking data for Cinnolin-8-amine remains elusive in publicly accessible research, this guide provides a broader comparative context based on available literature for various derivatives of these important heterocycles.
The cinnoline, quinoline, and quinazoline ring systems are prevalent motifs in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Molecular docking studies are a cornerstone of modern drug discovery, offering predictive insights into the binding affinities and modes of interaction between these small molecules and their protein targets. These computational techniques are instrumental in prioritizing candidates for synthesis and experimental validation.
Comparative Docking Performance: A Look at Representative Derivatives
Direct comparative docking studies across a range of targets for a single set of cinnoline, quinoline, and quinazoline analogs are not frequently published. However, by collating data from various studies, we can glean insights into their general performance against different classes of biological targets. The following table summarizes representative docking scores for derivatives of these three scaffolds against various proteins. It is crucial to note that docking scores are highly dependent on the software, scoring function, and specific protein structure used, and therefore, direct comparison of absolute values across different studies should be approached with caution.
| Heterocycle Scaffold | Derivative Example | Biological Target | PDB ID | Docking Score (kcal/mol) | Reference/Source Context |
| Cinnoline | Novel 4-methylbenzo[h]cinnoline | Tubulin | Not Specified | Ki = 0.5 nM (computational) | This study highlights the potential of cinnoline derivatives as potent inhibitors of tubulin polymerization.[3] |
| Quinoline | Quinolone derivative with pyrimidine moiety | HIV Reverse Transcriptase | 4I2P | -10.67 | Demonstrating strong binding affinity to the allosteric site of HIV reverse transcriptase. |
| Quinazoline | 2,3-disubstituted-4(3H)-quinazolinone | Cyclooxygenase-2 (COX-2) | 3LN1 | -10.5 (approx.) | Indicating a high binding energy interaction with the target receptor, suggesting potent inhibitory activity. |
| Cinnoline | Cinnoline-based chalcone | Pseudomonas aeruginosa elastase | 1U4G | Not Specified | Docking studies revealed potential antibacterial activity through interaction with key amino acid residues. |
| Quinoline | Fused quinoline derivative | Hepatitis A virus 3C proteinase | Not Specified | -134.2 kJ/mol (interaction energy) | Highlighting significant interaction within the binding cavity of the viral proteinase. |
Experimental Protocols: A Generalized Workflow for Comparative Docking Studies
To ensure a rigorous and objective comparison of different heterocyclic scaffolds, a well-defined and consistently applied molecular docking protocol is essential. The following outlines a typical workflow:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charge is assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the heterocyclic compounds (this compound, quinoline, quinazoline derivatives, etc.) are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
-
Binding Site Identification and Grid Generation:
-
The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods.
-
A grid box is generated around the defined binding site to define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to place the prepared ligands into the defined binding site of the protein.
-
The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Analysis of Docking Results:
-
The predicted binding poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The docking scores of the different heterocyclic compounds are compared to rank their potential binding affinities.
-
The results are often validated by re-docking a known inhibitor to ensure the protocol can reproduce the experimental binding mode.
-
Visualizing the Process: From Workflow to Pathway
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for comparative docking studies and a hypothetical signaling pathway that could be investigated.
References
Head-to-Head Comparison: Cinnolin-8-amine and its Quinoline Isostere, Quinolin-8-amine
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the strategic replacement of bioisosteres is a cornerstone of drug design and optimization. This guide provides a head-to-head comparison of Cinnolin-8-amine and its quinoline isostere, Quinolin-8-amine. While extensive research has illuminated the biological profile of Quinolin-8-amine, data on this compound remains comparatively scarce in publicly available literature. This comparison, therefore, draws upon comprehensive data for Quinolin-8-amine and the broader biological activities associated with the cinnoline scaffold to offer a predictive and insightful overview for researchers.
Molecular Structures and Isosteric Relationship
This compound and Quinolin-8-amine are structural isosteres, meaning they possess a similar shape and size, which can lead to comparable interactions with biological targets. The key difference lies in the arrangement of nitrogen atoms within the bicyclic core. Quinolin-8-amine features a single nitrogen atom at position 1, whereas this compound contains two adjacent nitrogen atoms at positions 1 and 2. This alteration in the electronic distribution of the aromatic system can significantly influence the physicochemical properties and, consequently, the biological activity of the molecule.
Caption: Isosteric relationship between this compound and Quinolin-8-amine.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this compound is limited, we can compare the known properties of Quinolin-8-amine with the parent cinnoline molecule to infer potential differences.
| Property | Quinolin-8-amine | Cinnoline (Parent Scaffold) | Reference |
| Molecular Formula | C₉H₈N₂ | C₈H₆N₂ | [1] |
| Molecular Weight | 144.17 g/mol | 130.15 g/mol | [1][2] |
| Melting Point | 60-65 °C | 39 °C | [2][3] |
| pKa | 3.99 | 2.64 | [3][4] |
| Appearance | Pale yellow solid | Pale yellow oil/solid | [4][5] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | Soluble in ether | [2][3] |
The introduction of the amino group at position 8 in both scaffolds is expected to increase polarity and the potential for hydrogen bonding compared to their parent structures. The difference in the placement of the nitrogen atoms in the core ring system is likely to affect the overall dipole moment and electron density distribution, which in turn would influence solubility, crystal packing, and interaction with biological targets.
Biological Activity and Therapeutic Potential
Both quinoline and cinnoline scaffolds are prevalent in a wide array of biologically active compounds.
Quinolin-8-amine: A Well-Characterized Scaffold
Quinolin-8-amine and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.
Anticancer Activity:
Derivatives of Quinolin-8-amine have shown promising cytotoxicity against various cancer cell lines. For instance, glycoconjugates of 8-aminoquinoline have demonstrated improved selectivity for cancer cells over healthy cells compared to their 8-hydroxyquinoline counterparts[5][6]. One study reported that while 8-aminoquinoline itself is practically inactive, its derivatives can exhibit significant cytotoxicity[5]. The anticancer activity of some quinoline derivatives has been linked to the inhibition of key signaling pathways, such as the PI3K/Akt pathway[7].
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Glycoconjugate 17 (8-AQ derivative) | HCT 116 (Colon Carcinoma) | 116.4 ± 5.9 | [5] |
| Glycoconjugate 17 (8-AQ derivative) | MCF-7 (Breast Adenocarcinoma) | 78.1 ± 9.3 | [5] |
| Glycoconjugate 18 (8-AQ derivative) | HCT 116 (Colon Carcinoma) | > 800 | [5] |
| Glycoconjugate 18 (8-AQ derivative) | MCF-7 (Breast Adenocarcinoma) | 200.6 ± 1.1 | [5] |
This compound: An Emerging Scaffold with Therapeutic Promise
Kinase Inhibition:
Recent studies have highlighted the potential of the cinnoline scaffold in the development of kinase inhibitors. Cinnoline derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), both of which are crucial targets in oncology[8]. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[9][10][11]. The development of cinnoline-based PI3K inhibitors suggests a potential mechanism of action for the anticancer effects of this class of compounds.
Signaling Pathway: PI3K/Akt/mTOR
Given that derivatives of both quinoline and cinnoline have been implicated as inhibitors of the PI3K/Akt pathway, this signaling cascade represents a potential common mechanism of action for their anticancer effects.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Synthesis of Quinolin-8-amine Derivatives
A general procedure for the synthesis of N-substituted Quinolin-8-amine derivatives involves the reaction of 8-aminoquinoline with a suitable alkylating or acylating agent. For example, the synthesis of N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine can be achieved as follows[12]:
-
A mixture of 3-(2-bromoethyl)-1H-indole (3.0 mmol) and 8-amino-quinoline (3.0 mmol) is prepared in acetone (10 mL).
-
Potassium carbonate (K₂CO₃, 6.0 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux for 10 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is diluted with ethyl acetate (EtOAc) and washed with water and brine.
-
The organic layer is separated, dried over magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The resulting residue is purified by flash silica-gel column chromatography to afford the title compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Quinolin-8-amine) and a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for PI3K/Akt Pathway Modulation
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, to determine if the compounds inhibit this signaling cascade.
Protocol Overview:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) and an antibody for the total protein (e.g., anti-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio in compound-treated cells compared to control cells indicates inhibition of the signaling pathway.
Conclusion and Future Directions
This comparative guide highlights the established biological activities of Quinolin-8-amine and the therapeutic potential of the cinnoline scaffold. While direct comparative data for this compound is currently lacking, its isosteric relationship with Quinolin-8-amine and the known kinase inhibitory activity of other cinnoline derivatives suggest it is a promising candidate for further investigation, particularly in the context of anticancer drug discovery.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to enable a direct and quantitative comparison with its quinoline isostere. Head-to-head studies evaluating their cytotoxicity against a panel of cancer cell lines, their kinase inhibitory profiles, and their effects on key signaling pathways such as the PI3K/Akt/mTOR pathway are crucial to fully elucidate their therapeutic potential and guide future drug development efforts.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 578-66-5 CAS MSDS (8-Aminoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Cinnolin-8-amine
The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[1][2][3][4]
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of hypothetical performance data for three potential methods for Cinnolin-8-amine quantification.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | |||
| - Intraday | < 2.0% | < 1.5% | < 5.0% |
| - Interday | < 3.0% | < 2.0% | < 7.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 ng/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL | 1 µg/mL |
| Specificity | High | Very High | Low |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the quantification of this compound in bulk drug and simple formulations.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (hypothetically 254 nm).
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent, followed by filtration through a 0.45 µm syringe filter.
c. Validation Parameters:
-
Specificity: Assessed by analyzing a blank, a placebo, and a spiked sample to ensure no interference at the retention time of this compound.[1]
-
Linearity: Determined by plotting the peak area against the concentration of at least five standard solutions.[5][6]
-
Accuracy: Evaluated using recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels.[6][7]
-
Precision: Assessed by performing replicate injections of the same sample on the same day (intraday) and on different days (interday).[3][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[8][9][10]
a. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
b. Sample Preparation:
-
Protein Precipitation: For plasma samples, an organic solvent like acetonitrile is added to precipitate proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Alternative extraction methods for cleaner samples.
-
Internal Standard: A suitable internal standard is added to all samples and standards to correct for matrix effects and variability.
c. Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.[9]
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.[10]
-
Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[8][10]
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in pure form or in simple formulations where excipients do not absorb at the same wavelength.[7][11][12]
a. Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and soluble (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm.[7][11]
b. Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared and diluted to various concentrations for the calibration curve.
-
Sample Solution: The sample is dissolved in the solvent and diluted to fall within the linear range of the calibration curve.
c. Validation Parameters:
-
Specificity: The UV spectrum of the sample is compared to that of the standard to check for interference from excipients.[11]
-
Linearity: A calibration curve of absorbance versus concentration is constructed using a series of standard solutions.[11][12]
-
Accuracy and Precision: Determined similarly to the HPLC-UV method but using absorbance measurements instead of peak areas.[7][12]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for UV-Vis spectrophotometry.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific analytical needs.
-
HPLC-UV is a robust and widely applicable method for routine analysis in quality control settings.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations in complex matrices are expected.[10]
-
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective option for the analysis of pure substance or simple formulations, though it lacks specificity.[11]
It is imperative that any method chosen is fully validated according to ICH guidelines to ensure the reliability and accuracy of the results.[2][4] The hypothetical data and protocols presented in this guide serve as a foundation for the development and validation of a specific analytical method for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolian.com [resolian.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Development and validation of a new analytical method based on UV-visible spectroscopy for quantification of ceftaroline fosamil in powder for injection | Drug Analytical Research [seer.ufrgs.br]
Safety Operating Guide
Proper Disposal of Cinnolin-8-amine: A Precautionary Approach
Cinnolin-8-amine is a bicyclic aromatic amine. Aromatic amines as a class are known for potential health hazards, including toxicity and carcinogenicity.[1][2] Therefore, until specific hazard data for this compound becomes available, it must be handled with caution as a potentially hazardous substance.
Quantitative Data and Physical Properties
Due to the lack of a specific SDS for this compound, a comprehensive set of quantitative safety data is unavailable. However, its basic chemical properties are listed below. For comparative context, properties of the related but structurally distinct compounds 8-Aminoquinoline and 8-Aminoisoquinoline are also provided.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇N₃ |
| Appearance | Not specified |
Note: Data for this compound is limited. Always handle with caution.
Table 2: Comparative Properties of 8-Aminoquinoline and 8-Aminoisoquinoline
| Property | 8-Aminoquinoline | 8-Aminoisoquinoline |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ |
| Appearance | Beige Powder Solid | Brown |
| Melting Point | 62 - 65 °C / 143.6 - 149 °F | 168 - 169 °C / 334.4 - 336.2 °F |
| Boiling Point | 174 °C / 345.2 °F @ 26 mmHg | Not available |
| UN Number | UN2811 | UN2811 |
Source: Safety Data Sheets for 8-Aminoquinoline and 8-Aminoisoquinoline. These are different compounds from this compound and this data is for informational and comparative purposes only.
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is designed to minimize risk to personnel and the environment.
1. Hazard Identification and Risk Assessment:
-
Given the absence of a specific SDS, treat this compound as a hazardous substance.
-
The principal investigator or laboratory supervisor must conduct a risk assessment before any disposal activities commence.[3] This assessment should consider the quantity of waste, potential for exposure, and any other chemicals present in the waste mixture.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
3. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Collect solid this compound waste in a clearly labeled, sealable container made of a compatible material (e.g., amber glass or high-density polyethylene).
-
Solutions containing this compound should be collected in a labeled, leak-proof, and sealed liquid waste container.
4. Waste Container Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any known hazard characteristics (e.g., "Toxic," "Aromatic Amine").
-
5. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]
-
The storage area should be away from heat sources and incompatible materials such as strong acids and oxidizing agents.[4]
6. Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]
-
Provide the disposal company with all available information about the waste.
-
Maintain records of the waste disposal as required by your institution and local regulations.[4]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of a chemical, like this compound, for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for a chemical with an unavailable SDS.
References
Navigating the Safe Handling of Cinnolin-8-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Cinnolin-8-amine, a heterocyclic aromatic amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 21905-84-0), the following recommendations are based on the general safety protocols for aromatic amines and related heterocyclic compounds. It is critical to treat this compound as a potentially hazardous substance and to consult a certified SDS should one become available.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is necessary. This involves a combination of appropriate PPE and well-maintained engineering controls to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact, which may cause irritation or absorption of the chemical. |
| Lab coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary when handling the powder outside of a fume hood or if dust/vapors are generated. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control airborne concentrations.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram and steps outline a recommended operational plan.
Detailed Steps:
-
Preparation:
-
Thoroughly review all available safety information for this compound and similar aromatic amines.
-
Put on all required PPE as detailed in Table 1.
-
Prepare the designated work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Carefully weigh the solid this compound. Avoid creating dust.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Conduct all experimental procedures within the fume hood.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate all waste generated during the experiment into clearly labeled, sealed containers.
-
Carefully remove and dispose of all PPE in the designated waste stream. Wash hands thoroughly after handling is complete.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Solvents | Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in the designated solid hazardous waste stream. |
Logical Relationship for Waste Disposal:
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and seek additional information from your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
